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3-(2-Thienyl)acrylic acid

Cat. No.: B042013
CAS No.: 15690-25-2
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acrylic acid is a versatile heteroaromatic building block of significant interest in synthetic organic chemistry and materials science research. This compound features a carboxylic acid group conjugated to a thiophene ring via a vinyl spacer, a structure that facilitates its use in cycloaddition reactions and serves as a precursor for the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as a key intermediate in the development of organic semiconductors, non-linear optical materials, and π-conjugated polymers, where the thienyl moiety contributes to favorable electronic properties and charge transport characteristics. The acrylic acid segment allows for further functionalization through amidation or esterification, enabling its incorporation into larger molecular architectures or its use as a monomer in polymerization reactions. Researchers also utilize this compound in the design of metal-organic frameworks (MOFs) and as a ligand for metal complexation. The compound is provided as a high-purity solid to ensure reproducibility in experimental outcomes. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2S B042013 3-(2-Thienyl)acrylic acid CAS No. 15690-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
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InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
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Molecular Weight

154.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
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Record name 2-Thiopheneacrylic acid, (E)-
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Record name 3-(2-Thienyl)acrylic acid
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Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
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Record name 2-THIOPHENEACRYLIC ACID, (E)-
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)acrylic Acid: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)acrylic acid is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a thiophene ring conjugated with an acrylic acid moiety, imparts it with valuable chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound. Furthermore, it delves into its emerging role in drug discovery, particularly as a scaffold for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a key target in neurodegenerative diseases and other pathologies.

Chemical Properties and Structure

This compound, also known as 2-Thiopheneacrylic acid, is a yellow, solid crystalline compound.[1] It is characterized by the presence of both a thienyl group and an acrylic acid functional group.[1] The compound is sparingly soluble in water.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₆O₂S
Molecular Weight 154.19 g/mol
Melting Point 145-148 °C[2]
pKa 4.34 ± 0.10 (Predicted)[1]
Solubility Sparingly soluble in water[1]
Appearance Yellow solid[1]
Structural Information

The structural identifiers for this compound are provided in Table 2.

IdentifierValueReference
IUPAC Name (2E)-3-(thiophen-2-yl)prop-2-enoic acid[3]
CAS Number 1124-65-8[2][4]
SMILES String O=C(O)/C=C/c1cccs1
InChI Key KKMZQOIASVGJQE-ONEGZZNKSA-N

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
12.0Singlet-COOH
7.84 - 7.78MultipletThiophene H
7.26 - 7.22MultipletThiophene H
6.52Doublet=CH-
5.96Doublet=CH-

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
162.6C=O
146.6=CH-
137.1Thiophene C
135.1Thiophene C
128.5Thiophene C
115.7=CH-
99.3Thiophene C

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative based on similar structures.[5]

Infrared (IR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

Table 5: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid)
1715 - 1680StrongC=O stretch (Carboxylic acid)
1640 - 1600MediumC=C stretch (Alkenyl and Thiophene)
1420 - 1380MediumC-O-H bend
980 - 960Strong=C-H bend (trans-alkene)

Note: Specific peak positions may vary. Data is representative based on the functional groups present.[6][7]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids and their derivatives. This protocol outlines the synthesis of this compound from 2-thiophenecarboxaldehyde and malonic acid.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.

  • To this solution, add 2-thiophenecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

G reagents 2-Thiophenecarboxaldehyde + Malonic Acid Pyridine, Piperidine reaction Knoevenagel Condensation (Reflux, 2-4h) reagents->reaction workup Acidic Workup (Ice, HCl) reaction->workup filtration Filtration and Washing workup->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Synthesis workflow for this compound.

Biological Relevance and Drug Development

This compound and its derivatives have garnered significant interest in the field of drug discovery. Notably, they have been utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[2][8]

GSK-3β Signaling Pathway and Inhibition

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[9][10] Dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[9] In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[10]

Inhibitors of GSK-3β are therefore considered promising therapeutic agents. The Wnt/β-catenin signaling pathway is a key regulator of GSK-3β activity. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that leads to the inhibition of GSK-3β. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. Small molecule inhibitors, including derivatives of this compound, can mimic the effect of the Wnt signaling pathway by directly inhibiting GSK-3β activity.

G cluster_wnt Wnt Signaling cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor binds Dsh Dishevelled (Dsh) Receptor->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates (marks for degradation) Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Inhibitor This compound Derivative Inhibitor->GSK3b inhibits

Caption: Inhibition of GSK-3β by a this compound derivative.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of biologically active molecules. This guide has provided a detailed overview of its chemical and structural properties, a practical protocol for its synthesis, and an insight into its relevance in the context of GSK-3β inhibition for drug development. Further research into the derivatives of this compound holds promise for the discovery of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Thienyl)acrylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-thienyl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details various synthetic methodologies, including the Knoevenagel-Doebner condensation, Perkin reaction, Wittig reaction, and Heck reaction. Furthermore, it outlines the preparation of key derivatives such as methyl 3-(2-thienyl)acrylate and 3-(2-thienyl)acrylamide. A significant focus is placed on the biological relevance of these compounds, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows and the targeted biological pathway to support researchers in their drug discovery and development endeavors.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry.[1] The presence of the thiophene ring, a bioisostere of the benzene ring, coupled with the acrylic acid moiety, imparts unique physicochemical properties and biological activities to these molecules. Notably, derivatives of this compound have been identified as potent inhibitors of various enzymes, including protein kinases, making them attractive scaffolds for the development of novel therapeutic agents, particularly in oncology.[2] One of the key targets of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3][4]

This guide provides a detailed examination of the synthetic routes to this compound and its derivatives, offering a practical resource for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity.

Knoevenagel-Doebner Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation, particularly using the Doebner modification.[5][6] This reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction proceeds via a decarboxylation step to yield the α,β-unsaturated carboxylic acid.[5]

G A 2-Thiophenecarboxaldehyde E Intermediate Adduct A->E B Malonic Acid B->E C Pyridine (Base/Solvent) C->E Catalyst D Heating D->E F Decarboxylation E->F G This compound F->G

Caption: Knoevenagel-Doebner Condensation Workflow.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-thiophenecarboxaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and pyridine (2-3 volumes relative to the aldehyde).

  • Reaction: Add a catalytic amount of piperidine (0.1 equivalents). Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterValue
Starting Material 2-Thiophenecarboxaldehyde
Reagents Malonic Acid, Pyridine, Piperidine
Reaction Time 2-4 hours
Temperature Reflux (~115°C)
Typical Yield 70-85%
Melting Point 145-148 °C
Other Synthetic Routes

While the Knoevenagel-Doebner condensation is a preferred method, other reactions can also be employed:

  • Perkin Reaction: This reaction involves the condensation of 2-thiophenecarboxaldehyde with acetic anhydride in the presence of sodium acetate at high temperatures. However, it generally requires harsher conditions and may result in lower yields compared to the Knoevenagel-Doebner method.[7]

  • Wittig Reaction: The Wittig reaction provides a route to the corresponding ester, which can then be hydrolyzed to the carboxylic acid. This involves the reaction of 2-thiophenecarboxaldehyde with a stabilized phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane.

  • Heck Reaction: The Heck reaction can be utilized to couple 2-halothiophenes (e.g., 2-bromothiophene or 2-iodothiophene) with acrylic acid in the presence of a palladium catalyst and a base. This method offers good stereoselectivity for the (E)-isomer.[8]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including esters and amides.

Synthesis of Methyl 3-(2-Thienyl)acrylate

The methyl ester of this compound is a common derivative. It can be synthesized directly via the Heck reaction or by esterification of the parent acid.

Experimental Protocol: Heck Reaction for Methyl 3-(2-Thienyl)acrylate

  • Reaction Setup: To a Schlenk flask, add 2-iodothiophene (1.0 equivalent), methyl acrylate (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%).

  • Reagent Addition: Add a base, such as triethylamine (2.0 equivalents), and an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 100-120°C for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 2-Iodothiophene
Reagents Methyl Acrylate, Pd(OAc)₂, PPh₃, Et₃N, DMF
Reaction Time 4-12 hours
Temperature 100-120°C
Typical Yield 80-95%
Synthesis of 3-(2-Thienyl)acrylamide

Acrylamide derivatives are of particular interest due to their potential as covalent inhibitors of enzymes. The synthesis of 3-(2-thienyl)acrylamide can be achieved by activating the carboxylic acid and subsequent reaction with an amine.

G A This compound C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) or EDCI/HOBt B->C E 3-(2-Thienyl)acrylamide C->E Amination D Ammonia or Amine D->E

Caption: Synthesis Workflow for 3-(2-Thienyl)acrylamide.

Experimental Protocol: Synthesis of 3-(2-Thienyl)acrylamide

  • Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Bubble ammonia gas through the solution or add a solution of the desired amine (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

ParameterValue
Starting Material This compound
Reagents Thionyl Chloride, Ammonia/Amine
Reaction Time 3-6 hours (total)
Temperature 0°C to Room Temperature
Typical Yield 60-80%

Biological Activity and Signaling Pathway

Derivatives of this compound have shown promising activity as inhibitors of VEGFR-2, a key regulator of angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that is activated by the binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This binding event leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][9] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[7][10] These pathways ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis.[4]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activation PI3K PI3K P2->PI3K Activation MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

References

Spectroscopic Profile of 3-(2-Thienyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Thienyl)acrylic acid, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.35s-1H, -COOH
7.78d15.81H, =CH-COOH
7.71d5.11H, Thienyl H₅
7.42d3.51H, Thienyl H₃
7.15dd5.1, 3.71H, Thienyl H₄
6.35d15.81H, Thienyl-CH=
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data below was obtained in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
167.9-COOH
139.7Thienyl C₂
138.1=CH-COOH
131.5Thienyl C₅
129.2Thienyl C₃
128.8Thienyl C₄
119.3Thienyl-CH=

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound, recorded as a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3108 - 2581BroadO-H stretch (Carboxylic Acid)
1676StrongC=O stretch (α,β-unsaturated Carboxylic Acid)
1618StrongC=C stretch (Alkenyl)
1421MediumC-H bend (Alkenyl)
1292StrongC-O stretch (Carboxylic Acid)
970Strong=C-H bend (trans-alkene)
853StrongC-H out-of-plane bend (Thiophene ring)
711StrongC-S stretch (Thiophene ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[2]

Mass Spectral Data

The following data were obtained via Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS).

GC-MS Data [3]

m/zRelative IntensityAssignment
154High[M]⁺ (Molecular Ion)
137Medium[M-OH]⁺
121High[M-SH]⁺ or [M-H₂S-CO]⁺
109Low[C₆H₅O]⁺

MS-MS Data (Precursor Ion: [M-H]⁻ at m/z 153.0016) [3]

m/zRelative IntensityAssignment
153.1High[M-H]⁻
110.0Medium[M-H-CO₂H]⁻
109.1High[M-H-CO₂]⁻

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the solution into the gas chromatograph, which separates the compound from the solvent and any impurities.

  • Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure Chemical Shifts, Coupling Constants Func_Groups Functional Groups IR->Func_Groups Absorption Bands MW_Frag Molecular Weight & Fragmentation MS->MW_Frag m/z Values Final_Structure Confirm Structure Structure->Final_Structure MW_Frag->Final_Structure Func_Groups->Final_Structure

Caption: A logical workflow for the structural elucidation of this compound.

References

In-Depth Technical Guide to 3-(2-Thienyl)acrylic Acid (CAS Number: 1124-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and synthesis of 3-(2-Thienyl)acrylic acid (CAS No. 1124-65-8). It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document includes tabulated data for its core properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways and workflows.

Chemical and Physical Properties

This compound, also known as 2-Thiopheneacrylic acid, is a yellow solid organic compound. It consists of a thiophene ring linked to an acrylic acid moiety. This structure imparts reactivity that makes it a useful building block in various chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆O₂S
Molecular Weight 154.19 g/mol
Appearance Yellow solid/Slightly beige to yellow needle-like crystalline solid
Melting Point 145-148 °C
Boiling Point 298.9±15.0 °C (Predicted)
pKa 4.34±0.10 (Predicted)
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.
InChI Key KKMZQOIASVGJQE-ONEGZZNKSA-N
Canonical SMILES C1=CSC(=C1)C=CC(=O)O

Spectral Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data for this compound

Spectral Data TypeKey Peaks / InformationReference(s)
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
GC-MS (m/z) Top Peak: 154; 2nd Highest: 121; 3rd Highest: 137

Hazards and Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338

No specific LD50 data was found in the searched literature.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Reaction: 2-Thiophenecarboxaldehyde + Malonic Acid → this compound

Detailed Protocol:

  • Reagents and Equipment:

    • 2-Thiophenecarboxaldehyde

    • Malonic acid

    • Pyridine (as solvent and catalyst)

    • Piperidine (as catalyst)

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer

    • Hydrochloric acid (for workup)

    • Distilled water

    • Büchner funnel and filter paper

    • Recrystallization solvent (e.g., ethanol/water mixture)

  • Procedure:

    • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde and a molar equivalent of malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into an excess of cold water and acidify with hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

    • Dry the purified crystals under vacuum.

SynthesisWorkflow Start Start Reagents Combine: - 2-Thiophenecarboxaldehyde - Malonic Acid - Pyridine - Piperidine (catalyst) Start->Reagents Reaction Heat to Reflux (2-3 hours) Reagents->Reaction Workup Cool & Acidify (HCl) Reaction->Workup Filtration Vacuum Filtration & Wash with Water Workup->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product This compound (Pure Product) Purification->Product

Caption: Knoevenagel condensation workflow for this compound synthesis.

Analytical Methods

Accurate quantification and qualification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.

HPLC Method Protocol:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. The phosphoric acid acts as an ion suppressor to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

    • Detection Wavelength: 210 nm

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample and standards.

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the amount of this compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.

Precursor for Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase that has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound is used in the synthesis of novel benzothiazepinones, which have been identified as inhibitors of GSK-3β.

GSK3_Inhibitor_Pathway ThienylacrylicAcid This compound (Building Block) MultiStepSynthesis Multi-step Chemical Synthesis ThienylacrylicAcid->MultiStepSynthesis Benzothiazepinones Benzothiazepinone Derivatives MultiStepSynthesis->Benzothiazepinones GSK_Inhibition GSK_Inhibition Benzothiazepinones->GSK_Inhibition GSK3_Inhibition Inhibition of GSK-3β

Caption: Role of this compound in GSK-3β inhibitor synthesis.

Phenylalanine Derivative for Enhanced Insulin Absorption

Research has indicated that certain phenylalanine derivatives can improve the intestinal absorption of insulin. This compound has been studied in this context. While the precise mechanism is not fully elucidated, it is hypothesized that these derivatives may act as permeation enhancers, transiently increasing the permeability of the intestinal epithelium to allow for the transport of large molecules like insulin into the bloodstream. Further research is needed to fully understand the signaling pathways and molecular interactions involved in this process.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a valuable tool for researchers and scientists. However, its hazardous nature necessitates careful handling and adherence to safety protocols. Further investigation into its biological activities, particularly its role in enhancing insulin absorption and as a precursor for enzyme inhibitors, may unveil new therapeutic opportunities.

3-(2-Thienyl)acrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(2-Thienyl)acrylic acid, a versatile building block in medicinal chemistry and materials science. This document presents its core molecular data and illustrates a representative synthetic application, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This quantitative data is critical for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C7H6O2S[1][2]
Molecular Weight 154.19 g/mol [1][2]
CAS Number 1124-65-8[2]
EC Number 214-402-0[3]
Physical Form Powder/Slightly beige to yellow needle-like crystalline solid[4]
Melting Point 145-148 °C[4]

Synthetic Applications and Experimental Workflow

This compound serves as a crucial starting material in the synthesis of a variety of bioactive molecules. Its applications include the development of anti-HIV agents, monoamine oxidase B (MAO-B) inhibitors, and glycogen synthase kinase-3β (GSK-3β) inhibitors.[4][5][6] The following diagram illustrates a generalized experimental workflow for the synthesis of a novel benzothiazepinone derivative, a class of compounds investigated as GSK-3β inhibitors, using this compound as a key precursor.

G A This compound (Starting Material) B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B C Amide Coupling (with substituted aminothiophenol) B->C D Intermediate Amide Product C->D E Intramolecular Cyclization (e.g., Michael Addition) D->E F Novel Benzothiazepinone Derivative (Target Compound) E->F G Purification (e.g., Column Chromatography) F->G H Structural Characterization (NMR, Mass Spectrometry, etc.) G->H I Biological Evaluation (GSK-3β Inhibition Assay) H->I

Synthetic workflow for a novel benzothiazepinone derivative.

Detailed Experimental Protocol: Generalized Synthesis of a Benzothiazepinone Derivative

The following is a representative, generalized protocol for the synthesis of a benzothiazepinone derivative, as depicted in the workflow diagram above. Specific reagents, reaction conditions, and purification methods would be optimized for the desired target molecule.

1. Activation of this compound:

  • This compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise at a controlled temperature (typically 0 °C) to form the corresponding acyl chloride.

  • The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

  • The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

2. Amide Coupling:

  • The crude acyl chloride is dissolved in an anhydrous aprotic solvent.

  • A solution of a substituted 2-aminothiophenol in the same solvent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature until the formation of the intermediate amide is complete.

3. Intramolecular Cyclization:

  • The intermediate amide may undergo spontaneous or induced intramolecular cyclization (a Michael addition) to form the benzothiazepinone ring system.

  • In some cases, a base or heat may be required to facilitate this step.

4. Purification and Characterization:

  • The crude product is purified using standard techniques such as column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography.

  • The structure and purity of the final benzothiazepinone derivative are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

5. Biological Evaluation:

  • The purified compound is then subjected to in vitro biological assays to evaluate its inhibitory activity against the target enzyme, such as GSK-3β. This typically involves measuring the enzyme's activity in the presence of varying concentrations of the synthesized compound to determine its potency (e.g., IC₅₀ value).

References

The Rising Therapeutic Potential of 3-(2-Thienyl)acrylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the thiophene nucleus, have garnered significant attention due to their diverse pharmacological activities. Among these, derivatives of 3-(2-thienyl)acrylic acid are emerging as a promising class of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanism of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Hepatocellular Carcinoma

Recent studies have highlighted the potent anti-neoplastic effects of this compound derivatives, particularly a series of 3-aryl-2-(2-thienyl)acrylonitriles, against hepatocellular carcinoma (HCC). Several of these novel compounds have demonstrated superior or comparable efficacy to the multi-kinase inhibitor sorafenib, a standard therapeutic for advanced HCC.

Quantitative Analysis of Anticancer Efficacy

The antiproliferative activity of newly synthesized 3-aryl-2-(2-thienyl)acrylonitrile derivatives was evaluated against human hepatoma cell lines. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below.

CompoundDerivativeIC50 (µM) on HepG2 CellsIC50 (µM) on Huh7 Cells
1b 3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile1.2 ± 0.20.9 ± 0.1
1c 3-(3-Hydroxy-4-methoxyphenyl)-2-(2-thienyl)acrylonitrile0.8 ± 0.10.6 ± 0.1
1e 3-(4-Nitrophenyl)-2-(2-thienyl)acrylonitrile2.5 ± 0.41.8 ± 0.3
1f 3-(4-Fluorophenyl)-2-(2-thienyl)acrylonitrile1.5 ± 0.21.1 ± 0.2
Sorafenib Reference Drug2.1 ± 0.31.5 ± 0.2

Data compiled from studies on novel acrylonitrile derivatives against hepatoma models.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

Kinase profiling studies have identified that the anticancer activity of these compounds, particularly derivatives 1b and 1c , is mediated through the inhibition of multiple protein kinases, with a notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] Inhibition of VEGFR-2, a key regulator of angiogenesis, disrupts the formation of new blood vessels that are essential for tumor growth and metastasis. The mode of action also involves the induction of apoptosis, as evidenced by increased caspase-3 activity.[2][3]

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Proliferation, Migration, Survival, Angiogenesis P2->P3 Derivative 3-(2-Thienyl)acrylic Acid Derivative (e.g., 1c) Derivative->P1 Inhibits

Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Human hepatoma cells (HepG2, Huh7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Cells were then treated with various concentrations of the this compound derivatives or sorafenib for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The formazan crystals were dissolved by adding 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

Kinase Inhibition Assay:

  • Kinase activity was assessed using a radiometric assay format with purified recombinant human VEGFR-2.

  • The kinase reaction was initiated by adding ATP to a mixture containing the enzyme, the substrate (poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.

  • The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of an acidic solution.

  • The incorporation of ³³P from [γ-³³P]ATP into the substrate was measured by scintillation counting.

  • IC50 values were determined by fitting the inhibition data to a sigmoidal dose-response curve.

Antimicrobial and Enzyme Inhibition Activities

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

A series of synthesized 2-thienyl substituted heterocycles have demonstrated significant antibacterial and antifungal activities.[4][5] The minimum inhibitory concentrations (MICs) were determined against a panel of pathogenic bacteria and fungi.

Compound TypeTarget OrganismMIC (µg/mL)
Thiazole DerivativesStaphylococcus aureus6.25 - 12.5
Thiazole DerivativesEscherichia coli12.5 - 25
Spiro(indole-azole) DerivativesCandida albicans12.5 - 50
Spiro(indole-azole) DerivativesAspergillus flavus25 - 50

Data represents a range of MIC values observed for different derivatives within the specified class.[4]

Enzyme Inhibition

Certain acrylic acid derivatives have shown potent inhibitory activity against enzymes like urease.[6] For instance, some novel derivatives isolated from Achillea mellifolium exhibited stronger inhibition of jack bean urease than the standard inhibitor, thiourea.

CompoundUrease Inhibition IC50 (µM)
Derivative 1 16.87 ± 0.02
Derivative 2 13.71 ± 0.07
Derivative 3 10.46 ± 0.03
Thiourea (Standard) 21.5 ± 0.01

Data from in-vitro inhibition studies on acrylic acid derivatives.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

  • A microbroth dilution method was employed using 96-well microtiter plates.

  • Bacterial or fungal suspensions were prepared in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • The test compounds were serially diluted in the broth.

  • Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Synthesis and Experimental Workflow

The synthesis of many this compound derivatives, such as the 3-aryl-2-(2-thienyl)acrylonitriles, is often achieved through a Knoevenagel condensation reaction.[1] This involves the reaction of an active methylene compound (e.g., 2-(thiophen-2-yl)acetonitrile) with an aryl aldehyde in the presence of a catalytic amount of a weak base like piperidine.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-(thiophen-2-yl)acetonitrile + Aryl Aldehyde) Reaction Knoevenagel Condensation (Piperidine catalyst, Ethanol) Start->Reaction Product Crude Product (3-Aryl-2-(2-thienyl)acrylonitrile) Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Pure Derivative Purification->Final InVitro In Vitro Assays (e.g., MTT, Kinase, MIC) Final->InVitro Data Data Analysis (IC50, MIC determination) InVitro->Data InVivo In Vivo Models (e.g., CAM Assay, Xenografts) InVivo->Data Data->InVivo Promising Candidates Lead Lead Compound Identification Data->Lead

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold in modern drug discovery. The demonstrated efficacy of novel acrylonitrile derivatives against hepatocellular carcinoma, mediated through VEGFR-2 inhibition, positions them as strong candidates for further preclinical and clinical development. Furthermore, the broad-spectrum antimicrobial and specific enzyme-inhibiting activities of other derivatives underscore the vast therapeutic potential of this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in a wider range of disease models. The synthetic accessibility and diverse biological activities of these compounds ensure they will remain an area of intense investigation for years to come.

References

Computational and Theoretical Deep Dive into 3-(2-Thienyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)acrylic acid (3-2TAA) is a molecule of significant interest in medicinal chemistry and materials science. Its structural and electronic properties, underpinned by the interplay between the thiophene ring and the acrylic acid moiety, make it a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the computational and theoretical studies that have elucidated the molecular characteristics of 3-2TAA. It details the theoretical frameworks and computational methodologies employed, summarizes key quantitative data, and outlines the experimental protocols used for its characterization. This document serves as a resource for researchers engaged in the study and application of 3-2TAA and related compounds.

Introduction

This compound, a derivative of acrylic acid containing a thiophene ring, has garnered attention for its potential biological activities.[1] Understanding the molecule's structural parameters, vibrational modes, and electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool in this endeavor, providing insights that complement and explain experimental findings. This guide synthesizes the key findings from theoretical and experimental investigations into 3-2TAA.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These values, sourced from established chemical databases, provide a baseline for understanding the molecule's physical and chemical characteristics.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆O₂S[2]
Molecular Weight 154.19 g/mol [2]
IUPAC Name (2E)-3-(thiophen-2-yl)prop-2-enoic acid[2]
CAS Number 1124-65-8[2]
Canonical SMILES C1=CSC(=C1)C=CC(=O)O[2]
Physical Description Yellow Solid[3]
Melting Point 145-148 °C[4]
pKa (Predicted) 4.34 ± 0.10[3]

Computational and Theoretical Methodologies

A central part of the research on 3-2TAA involves the use of computational models to predict its behavior at the molecular level. These theoretical studies provide a detailed picture of the molecule's geometry, electronic structure, and vibrational properties.

Density Functional Theory (DFT) Calculations

DFT has been the primary method for theoretical investigations of 3-2TAA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with the 6-311++G(d,p) basis set, has been successfully employed to study both the monomer and dimer structures of the molecule.[1] This level of theory is well-regarded for its ability to provide a balanced description of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.

Further Theoretical Analyses

Beyond geometry optimization and frequency calculations, several other theoretical analyses have been applied to gain deeper insights into the properties of 3-2TAA:

  • Natural Bond Orbital (NBO) Analysis: This method is used to study intra- and intermolecular bonding and interactions between bonds.[1]

  • Atoms in Molecules (AIM) Theory: AIM analysis helps in understanding the nature of chemical bonds and non-bonded interactions based on the topology of the electron density.[1]

  • Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate electronic excitation energies and to simulate UV-Vis spectra.[1]

  • Molecular Docking: To investigate its potential as a drug, molecular docking studies have been performed to predict the binding affinity and mode of interaction of 3-2TAA with biological targets, such as human monoamine oxidase B (MAOB).[1]

The logical workflow for a comprehensive computational study of 3-2TAA is illustrated in the following diagram.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Post-Calculation Analysis cluster_application Application & Validation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT for Electronic Spectra geom_opt->td_dft nbo NBO Analysis geom_opt->nbo aim AIM Analysis geom_opt->aim homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) geom_opt->mep docking Molecular Docking (e.g., with MAOB) geom_opt->docking exp_spectra Comparison with Experimental Spectra (FT-IR, FT-Raman, UV-Vis) freq_calc->exp_spectra td_dft->exp_spectra

Computational workflow for this compound.

Key Theoretical Findings

Optimized Geometry

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles of the most stable conformers of 3-2TAA. These theoretical values are generally found to be in good agreement with experimental data, validating the chosen computational methodology.[1]

Vibrational Spectroscopy

Theoretical vibrational analysis allows for the assignment of the bands observed in experimental FT-IR and FT-Raman spectra. The calculated frequencies, after appropriate scaling, correspond well with the experimental ones, aiding in the detailed interpretation of the vibrational modes of the molecule.[1]

Electronic Properties

The electronic properties of 3-2TAA have been investigated through analyses of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.An indicator of chemical reactivity and kinetic stability. A large gap implies high stability.

The distribution of these orbitals provides insights into the reactive sites of the molecule.

The relationship between key electronic properties is visualized in the diagram below.

electronic_properties cluster_fmo Frontier Molecular Orbitals (FMOs) cluster_properties Derived Chemical Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor Stability Kinetic Stability HOMO->Stability Energy Gap Excitation Electronic Excitation HOMO->Excitation LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptor LUMO->Stability Energy Gap LUMO->Excitation

Relationship between FMOs and chemical properties.

Experimental Protocols

The theoretical findings are validated through experimental measurements. The following sections outline the standard experimental protocols for the characterization of 3-2TAA.

Synthesis

The synthesis of this compound and its derivatives is often achieved through a Knoevenagel condensation reaction between 2-thiopheneacetonitrile and a corresponding aryl aldehyde, catalyzed by piperidine in ethanol.[5]

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra are typically recorded for the solid sample. For FT-IR, the sample is often prepared as a KBr pellet. FT-Raman spectra are obtained using a Nd:YAG laser for excitation.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is usually recorded in a suitable solvent, such as ethanol or methanol, to identify the electronic transitions within the molecule.

Potential Applications in Drug Development

Computational studies have suggested that 3-2TAA may act as an inhibitor of human monoamine oxidase B (MAOB), an enzyme implicated in neurodegenerative diseases.[1] Molecular docking simulations have been instrumental in identifying the potential binding modes and interactions of 3-2TAA within the active site of this enzyme. Furthermore, derivatives of this compound have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against VEGFR-2 tyrosine kinase.[5]

Conclusion

The combination of computational and experimental studies provides a powerful approach to understanding the multifaceted nature of this compound. DFT calculations have been pivotal in elucidating its structural, vibrational, and electronic properties, offering insights that are crucial for its potential applications in drug design and materials science. The synergy between theory and experiment, as detailed in this guide, continues to drive the exploration of this and other promising molecules.

References

Unveiling Novel Therapeutic Avenues: A Technical Guide to the Biological Targets of 3-(2-Thienyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a versatile scaffold in medicinal chemistry, primarily recognized as a crucial building block in the synthesis of complex pharmaceutical agents. While direct biological targets of the parent molecule remain an area of active investigation, a growing body of research has identified potent biological activities and specific molecular targets for its structurally related derivatives. This technical guide provides an in-depth exploration of these findings, focusing on the discovery of new biological targets for compounds derived from this compound. We will delve into the quantitative data, experimental methodologies, and associated signaling pathways, offering a comprehensive resource for researchers engaged in drug discovery and development.

Key Biological Targets and Derivative Classes

Derivatives of this compound have demonstrated significant activity in several key areas of therapeutic interest, most notably in oncology and metabolic diseases. The primary classes of derivatives and their identified biological targets are summarized below.

Multi-Kinase Inhibition by 3-Aryl-2-(2-thienyl)acrylonitriles in Oncology

A significant breakthrough in the exploration of this compound derivatives has been the discovery of potent anti-cancer properties in 3-aryl-2-(2-thienyl)acrylonitriles. These compounds have been identified as multi-kinase inhibitors, with a particular efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.

The inhibitory activity of these derivatives has been quantified through various enzymatic assays. The data for a representative compound, a 3-aryl-2-(2-thienyl)acrylonitrile derivative, is presented in the table below.

Target KinasePercent InhibitionIC50 (µM)
VEGFR-289%3.32
VEGFR-175%Not Reported
c-KIT61%Not Reported
CLK169%Not Reported
Pim-171%Not Reported
Pim-260%Not Reported

The following provides a generalized protocol for assessing the kinase inhibitory activity of 3-aryl-2-(2-thienyl)acrylonitrile derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR-2, VEGFR-1, c-KIT, etc.)

  • Kinase-specific substrate peptides

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase buffer to the final desired concentrations.

  • Reaction Setup: The kinase reaction is initiated by adding the following components to the wells of a microtiter plate in the specified order:

    • Kinase buffer

    • Test compound or DMSO (vehicle control)

    • Kinase enzyme

    • Substrate peptide/ATP mixture

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The kinase reaction is stopped, and the amount of ADP produced (indicative of kinase activity) is quantified by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by 3-aryl-2-(2-thienyl)acrylonitrile derivatives blocks this signaling pathway, thereby inhibiting tumor angiogenesis and growth.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-Aryl-2-(2-thienyl) acrylonitrile Inhibitor->VEGFR2 Inhibits GSK3b_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3b_active Active GSK-3β beta_catenin β-catenin GSK3b_active->beta_catenin Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Wnt Wnt Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3b_inactive Inactive GSK-3β Dsh->GSK3b_inactive Inhibits beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Inhibitor Benzothiazepinone Derivative Inhibitor->GSK3b_active Inhibits (Non-ATP Competitive) Insulin_Absorption_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanistic Studies Caco2 Caco-2 Cell Monolayer (Intestinal Epithelium Model) TEER Transepithelial Electrical Resistance (TEER) Measurement (Tight Junction Integrity) Caco2->TEER Permeability Insulin Permeability Assay (with/without derivative) Caco2->Permeability Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Permeability->Target_ID Identify potential targets Animal Diabetic Animal Model (e.g., Mice, Rats) Oral_Admin Oral Co-administration of Insulin and Derivative Animal->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Glucose_Insulin_Measurement Blood Glucose and Plasma Insulin Measurement Blood_Sampling->Glucose_Insulin_Measurement Glucose_Insulin_Measurement->Target_ID Confirm in vivo efficacy Binding_Assay Binding Assays (e.g., SPR, ITC) Target_ID->Binding_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Binding_Assay->Signaling_Analysis

Methodological & Application

Application Notes and Protocols for the Synthesis of Thienylacrylonitriles via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of thienylacrylonitriles. The incorporation of the electron-rich thiophene moiety into the acrylonitrile backbone yields compounds with significant potential as intermediates for pharmaceuticals and functional materials.[2] This document provides detailed protocols for the synthesis of thienylacrylonitriles, offering a range of catalytic systems and reaction conditions to suit various laboratory setups.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[3] The reaction proceeds through a three-step mechanism:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde. This step forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated thienylacrylonitrile product.

Knoevenagel_Mechanism ThiopheneCHO Thiophene Aldehyde Intermediate Tetrahedral Intermediate ThiopheneCHO->Intermediate + Carbanion Malononitrile Malononitrile Carbanion Carbanion (Enolate) Malononitrile->Carbanion + Base Base Base (e.g., Piperidine) Product Thienylacrylonitrile Intermediate->Product - H₂O Water H₂O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Several methods can be employed for the synthesis of thienylacrylonitriles, including conventional heating, microwave-assisted synthesis, and solvent-free procedures. Below are detailed protocols for each approach.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

This protocol describes a classic approach using conventional heating under reflux conditions.

Materials:

  • Thiophene-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol.

  • Add 1.0 to 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.[4]

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[4]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde

  • Malononitrile

  • Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq) or a single drop of DBU.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 75°C) for 20 minutes with stirring.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.[1]

  • The product, 2-((5-methylthiophen-2-yl)methylene)malononitrile, is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[1]

Protocol 3: Solvent-Free Synthesis

This environmentally friendly approach minimizes waste and can be performed at room temperature.

Materials:

  • Thiophene-2-carbaldehyde

  • Malononitrile

  • Ammonium acetate

  • Mortar and pestle or a small reaction vial

Procedure:

  • In a mortar or a small vial, combine thiophene-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).[1]

  • Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.[1]

  • Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

  • Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Experimental Workflow

The general workflow for the synthesis of thienylacrylonitriles via Knoevenagel condensation is outlined below.

Knoevenagel_Workflow Start Start Combine Combine Thiophene Aldehyde, Active Methylene Compound, Catalyst, and Solvent (if applicable) Start->Combine React React (Conventional Heating, Microwave, or Solvent-Free) Combine->React Monitor Monitor Reaction by TLC React->Monitor Workup Workup (Cooling, Filtration, or Solvent Evaporation) Monitor->Workup Reaction Complete Purify Purify Crude Product (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Data Presentation

The following table summarizes various reaction conditions and reported yields for the Knoevenagel condensation to produce thienylacrylonitriles and related compounds.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[1]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[1]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[1]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolRoom Temp2-4 h>90[4]
2-Nitrothiophene-3-carbaldehydeMalononitrileBasic AluminaSolvent-freeMicrowave (300-450W)2-5 minHigh[4]
2-Nitrothiophene-3-carbaldehydeEthyl CyanoacetatePiperidineEthanolReflux4-6 h85-95[4]
Aromatic AldehydesMalononitrileNH₂SO₃NH₄Solvent-freeMicrowave-Excellent

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques. The methodologies described are based on established principles for the analysis of related acrylic acid derivatives and are intended to serve as a comprehensive guide for laboratory personnel.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and recommended methods include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and sensitive method for the quantification of organic acids. It offers good separation and is suitable for a variety of sample types.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound, particularly after derivatization to increase its volatility. This method provides high specificity and sensitivity.

  • UV-Visible Spectrophotometry: This is a simpler and more rapid technique that can be used for the quantification of this compound in simple matrices where interfering substances are minimal.

This document will focus on providing a detailed protocol for the HPLC-UV method due to its widespread applicability and robustness.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods for the quantification of this compound. These values are based on typical performance for similar analytes and should be verified during method validation in your laboratory.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Wavelength (λmax)~300-320 nm (To be determined experimentally)

Table 2: GC-MS Method (with derivatization) Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.03 - 0.3 mg/L

Table 3: UV-Visible Spectrophotometry Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Wavelength (λmax)~300-320 nm (To be determined experimentally)

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) to suppress ionization of the analyte. The exact ratio should be optimized for best separation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) + 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), expected to be in the range of 300-320 nm.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). The solubility of this compound is reported to be sparingly soluble in water, so an organic solvent is recommended.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[1] Key validation parameters to be assessed include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method_Validation_Process cluster_parameters Validation Parameters Start Method Development Specificity Specificity Start->Specificity Assess Validation Method Validation End Routine Analysis Validation->End Implement Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Validation

Caption: Logical flow of the analytical method validation process.

References

Application Notes and Protocols for 3-(2-Thienyl)acrylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a versatile monomer that combines the structural features of a thiophene ring and an acrylic acid moiety.[1][2] This unique combination offers potential for the synthesis of novel polymers with interesting electronic, optical, and biological properties. The thiophene group, a sulfur-containing heterocycle, is a key component in many conductive polymers and pharmacologically active compounds.[3] The acrylic acid portion provides a readily polymerizable vinyl group and a carboxylic acid functional group that can be used for further modification or to impart pH-responsiveness.[4][5]

While the polymerization of acrylic acid and the applications of thiophene-based materials are well-documented, specific literature on the synthesis and application of poly(this compound) is limited. These notes, therefore, draw upon established principles of polymer chemistry to provide hypothetical protocols and application frameworks.

Properties of this compound Monomer

A summary of the key physical and chemical properties of the this compound monomer is presented in Table 1.

PropertyValueReference
Chemical Formula C₇H₆O₂S[6]
Molecular Weight 154.19 g/mol [6]
Appearance Powder[6]
Melting Point 145-148 °C[6][7]
CAS Number 1124-65-8[6][7][8]

Polymerization of this compound: A Hypothetical Protocol

Based on the known reactivity of acrylic monomers, a free-radical polymerization approach is a plausible method for synthesizing poly(this compound). Below is a hypothetical experimental protocol for the solution polymerization of this monomer.

Experimental Protocol: Free-Radical Solution Polymerization

Objective: To synthesize poly(this compound) via free-radical polymerization in an organic solvent.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of this compound and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous DMF.

  • Inert Atmosphere: Seal the flask with a septum and purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization Reaction: Place the flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Allow the reaction to proceed with vigorous stirring under a nitrogen atmosphere for a predetermined time (e.g., 12-24 hours).

  • Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. The polymer should precipitate out of the solution.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer repeatedly with fresh portions of the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the vinyl C=C bond, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Hypothetical Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound Dissolve Dissolve Monomer & Initiator in Solvent Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Anhydrous DMF Solvent->Dissolve Purge Purge with Nitrogen Dissolve->Purge Heat Heat (60-80°C) & Stir Purge->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Vacuum Drying Wash->Dry

Caption: A hypothetical workflow for the synthesis of poly(this compound).

Potential Applications in Drug Delivery

Polymers based on this compound could be explored for various drug delivery applications, leveraging the properties of both the thiophene and poly(acrylic acid) components.

pH-Responsive Drug Release

The carboxylic acid groups along the polymer backbone can be deprotonated at physiological pH, leading to a negatively charged polymer. This property can be exploited for the encapsulation and pH-triggered release of cationic drugs. In the acidic environment of a tumor, for instance, the polymer may become protonated, leading to a change in conformation and subsequent release of the therapeutic agent.

Thiolated Polymers for Mucoadhesion

The carboxylic acid groups can be functionalized with thiol-containing molecules to create "thiomers." Thiolated polymers are known to exhibit enhanced mucoadhesive properties, which could be beneficial for drug delivery to mucosal surfaces, such as in the gastrointestinal tract or for intraoral delivery.

Gene Delivery

Cationic polymers are widely investigated as non-viral vectors for gene delivery. While poly(this compound) is anionic, its carboxyl groups provide handles for modification. For example, the polymer could be conjugated with cationic moieties to facilitate the complexation with negatively charged nucleic acids (DNA or RNA) and promote their cellular uptake. Thiophene-based lipids have recently been explored for mRNA delivery, suggesting the potential of thiophene-containing materials in this field.[9]

Conceptual Drug Delivery Mechanism

G cluster_formulation Formulation cluster_delivery Delivery & Release cluster_action Therapeutic Action Polymer Poly(this compound) Encapsulation Encapsulation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Target Target Site (e.g., Tumor) Encapsulation->Target Stimulus Stimulus (e.g., Low pH) Target->Stimulus Release Drug Release Stimulus->Release Cell Target Cell Release->Cell Effect Therapeutic Effect Cell->Effect

Caption: A conceptual pathway for drug delivery using a polymer carrier.

Signaling Pathways of Interest for Drug Development

While no specific signaling pathways have been directly linked to polymers of this compound, the monomer itself has been used in the synthesis of inhibitors for enzymes like glycogen synthase kinase-3β (GSK-3β).[7][8] GSK-3β is a key regulator in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Polymers designed to release inhibitors of such pathways at a target site could offer a promising therapeutic strategy.

Conclusion and Future Directions

This compound presents an intriguing monomer for the development of novel functional polymers. While direct experimental data on its polymerization and the properties of the resulting polymer are scarce in publicly available literature, the principles of polymer chemistry suggest that it can be polymerized and that the resulting material would have potential in biomedical applications, particularly in drug delivery. Future research should focus on the systematic synthesis and characterization of poly(this compound) and its copolymers. Elucidating the structure-property relationships of these materials will be crucial for designing effective drug and gene delivery systems and for exploring their potential in modulating key cellular signaling pathways relevant to disease.

References

Functionalization of 3-(2-Thienyl)acrylic Acid: A Gateway to Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The versatile chemical structure of 3-(2-Thienyl)acrylic acid, featuring a reactive carboxylic acid group, a polymerizable acrylic moiety, and an electron-rich thiophene ring, makes it a valuable building block for the synthesis of a wide array of functional materials.[1] Its derivatives have shown significant promise in various fields of material science, including organic electronics, photovoltaics, and polymer chemistry. This document provides an overview of the key functionalization strategies for this compound and detailed protocols for the synthesis of its derivatives, alongside characterization data and potential applications.

The primary functionalization routes for this compound involve modifications of the carboxylic acid group through esterification and amidation , as well as leveraging the double bond in polymerization reactions. These transformations allow for the fine-tuning of the molecule's electronic, optical, and physical properties to suit specific material requirements.

Key Applications in Material Science:

  • Organic Photovoltaics (OPVs): Ester and amide derivatives of this compound are utilized as electron-donating or electron-accepting components in the active layer of organic solar cells. The thiophene unit contributes to the material's ability to absorb light and transport charge carriers.

  • Dye-Sensitized Solar Cells (DSSCs): Functionalized this compound can act as a component in organic dyes (sensitizers). The carboxylic acid group serves as an anchoring group to the semiconductor photoanode (e.g., TiO2), facilitating electron injection from the excited dye into the semiconductor's conduction band.

  • Conductive Polymers: The acrylic functionality allows for the polymerization of this compound monomers, leading to the formation of π-conjugated polymers. These polymers can exhibit semiconducting or conducting properties, making them suitable for applications in organic field-effect transistors (OFETs), sensors, and antistatic coatings.

  • Hole-Transporting Materials (HTMs): Thiophene-containing molecules are known for their excellent hole-transporting capabilities. Functionalized this compound derivatives can be designed to serve as efficient HTMs in perovskite solar cells, contributing to high power conversion efficiencies.[2][3][4]

Experimental Protocols

This section provides detailed experimental procedures for the key functionalization reactions of this compound.

Protocol 1: Synthesis of (2E)-3-(2-thienyl)acryloyl chloride

This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative, a key intermediate for subsequent esterification and amidation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a four-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 15.4 g (0.1 mol) of (2E)-3-(2-thienyl)acrylic acid and 300 ml of dichloromethane.[5]

  • Cool the mixture to 5 °C under a nitrogen atmosphere.[5]

  • Slowly add 23.8 g (0.2 mol) of thionyl chloride dropwise to the suspension.[5]

  • After the addition is complete, warm the reaction mixture to reflux and stir for 2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the dichloromethane and excess thionyl chloride under reduced pressure using a rotary evaporator.[5]

  • The resulting faint yellow solid is (2E)-3-(2-thienyl)acryloyl chloride.[5] The product can be used in the next step without further purification. The reported yield is approximately 100%.[5]

Alternative using Oxalyl Chloride:

  • In a four-necked round-bottom flask, add 15.4 g (0.1 mol) of (2E)-3-(2-thienyl)acrylic acid, 300 ml of dichloromethane, and 2 ml of dimethylformamide.[5]

  • Cool the mixture to 10 °C under a nitrogen atmosphere.[5]

  • Slowly add 21.6 g (0.17 mol) of oxalyl chloride dropwise.[5]

  • After the addition, warm the mixture to reflux and stir for 3 hours.[5]

  • After the reaction is complete, remove the dichloromethane under reduced pressure to obtain the off-white solid product.[5] The reported yield is approximately 100%.[5]

Protocol 2: Synthesis of (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)acrylamide

This protocol details the amidation of (2E)-3-(2-thienyl)acryloyl chloride with a functionalized amine.

Materials:

  • (2E)-3-(2-thienyl)acryloyl chloride (from Protocol 1)

  • N-Boc-N-methyl-1,3-propanediamine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amidation:

    • Dissolve N-Boc-N-methyl-1,3-propanediamine in dichloromethane in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of (2E)-3-(2-thienyl)acryloyl chloride in dichloromethane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amide.

  • Deprotection:

    • Dissolve the Boc-protected amide in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature for a few hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and adjust the pH to 11.[5]

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.[5]

Protocol 3: Radical Polymerization of Acrylamide Monomers

This protocol provides a general procedure for the free radical polymerization of acrylamide-based monomers, which can be adapted for derivatives of this compound.

Materials:

  • Acrylamide-based monomer (e.g., N-(3,4-dihydroxyphenethyl) acrylamide)[6]

  • N-hydroxyethyl acrylamide (comonomer)[6]

  • Solvent (e.g., distilled water, organic solvent)[7][8]

  • Initiator (e.g., potassium persulfate, hydrogen peroxide, AIBN)[7][8]

  • Nitrogen or Argon gas

  • Five-necked Pyrex glass reactor with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet[8]

  • Constant temperature bath[8]

  • Precipitating solvent (e.g., acetone, methanol)[7][8]

  • Vacuum oven[7][8]

Procedure:

  • Set up the five-necked reactor in a constant temperature bath.[8]

  • Add the desired amounts of the acrylamide monomer, comonomer (if applicable), and solvent to the reactor.[6][8]

  • Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.[7]

  • While maintaining the nitrogen atmosphere, add the initiator to the reaction mixture.[8]

  • Heat the reaction to the desired temperature (e.g., 40-90 °C) and stir for the specified reaction time (e.g., 2-3 hours).[7][8]

  • Monitor the polymerization progress by observing the increase in viscosity of the solution.

  • After the polymerization is complete, cool the reactor to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like acetone.[7][8]

  • Collect the polymer by filtration and wash it with the non-solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) for 24 hours.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
This compoundC₇H₆O₂S154.19145-148Yellow Solid[9][10][11][12]
(2E)-3-(2-thienyl)acryloyl chlorideC₇H₅ClOS172.63-Off-white to faint yellow solid[5]
(E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)acrylamideC₁₁H₁₆N₂OS224.32--[5]

Note: Data for derivatives are often specific to the synthesized compound and should be determined experimentally.

Table 2: Spectroscopic Data for this compound
TechniqueKey SignalsReference
¹H NMR Varian CFT-20[9]
¹³C NMR Aldrich Chemical Company, Inc.[9]
FTIR (KBr Wafer) Aldrich Chemical Company, Inc.[9]
UV-Vis -[9]
Mass Spec (GC-MS) m/z Top Peak: 154[9]

Note: Detailed spectra can be found in the referenced databases.

Visualizations

functionalization_workflow cluster_applications Material Science Applications TAA This compound AcylChloride (2E)-3-(2-thienyl)acryloyl chloride TAA->AcylChloride SOCl₂ or (COCl)₂ Polymer Poly(this compound) Derivative TAA->Polymer Radical Initiator Ester Ester Derivative AcylChloride->Ester Alcohol, Base Amide Amide Derivative AcylChloride->Amide Amine, Base Organic Solar Cells Organic Solar Cells Ester->Organic Solar Cells Hole-Transporting Materials Hole-Transporting Materials Amide->Hole-Transporting Materials Conductive Polymers Conductive Polymers Polymer->Conductive Polymers

Caption: Functionalization workflow of this compound.

DSSC_Mechanism Light Light (hν) Dye Dye (Ground State) (e.g., 3-TAA derivative) Light->Dye Absorption Dye_excited Dye* (Excited State) Dye->Dye_excited TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB Electron Injection Dye_oxidized Dye⁺ (Oxidized) Dye_excited->Dye_oxidized Counter_Electrode Counter Electrode TiO2_CB->Counter_Electrode External Circuit Electrolyte_red Electrolyte (Red) Electrolyte_red->Dye_oxidized Regeneration Electrolyte_ox Electrolyte (Ox) Electrolyte_red->Electrolyte_ox Counter_Electrode->Electrolyte_ox Reduction

Caption: Electron transfer mechanism in a Dye-Sensitized Solar Cell.

References

Application Notes and Protocols for the Esterification of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The ester functionality allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is crucial in drug design. Esterification of this compound is a fundamental transformation to access a diverse range of these derivatives. This document provides detailed experimental procedures for the synthesis of various alkyl esters of this compound via Fischer esterification, a reliable and widely used method.

Reaction Scheme

The general reaction for the Fischer esterification of this compound is depicted below:

Caption: Fischer esterification of this compound with an alcohol (R-OH) in the presence of an acid catalyst ([H+]) to yield the corresponding alkyl 3-(2-thienyl)acrylate and water.

Experimental Protocols

The following protocol outlines the general procedure for the Fischer esterification of this compound with various primary alcohols. Specific quantities and reaction parameters are detailed in Table 1.

Materials:

  • This compound (MW: 154.19 g/mol )[1]

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol (see Table 1 for specific amounts).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will depend on the boiling point of the alcohol used. Maintain reflux for the time indicated in Table 1. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate solution (2 x volume of ether) to neutralize any unreacted acid and the sulfuric acid catalyst.

      • Water (1 x volume of ether).

      • Brine (1 x volume of ether).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and expected yields for the esterification of this compound with different alcohols.

Table 1: Reaction Parameters and Yields for the Esterification of this compound

Ester ProductAlcohol (R-OH)Molar Ratio (Alcohol:Acid)Catalyst (H₂SO₄)Reaction Time (h)Reflux Temp. (°C)Typical Yield (%)
Methyl 3-(2-thienyl)acrylateMethanol20:15 mol%4~6585-95
Ethyl 3-(2-thienyl)acrylateEthanol20:15 mol%6~7880-90
n-Propyl 3-(2-thienyl)acrylaten-Propanol15:15 mol%8~9775-85
n-Butyl 3-(2-thienyl)acrylaten-Butanol15:15 mol%10~11870-80

Note: Yields are based on typical laboratory results and may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Start reactants Dissolve this compound in excess Alcohol start->reactants catalyst Add catalytic H₂SO₄ reactants->catalyst reflux Reflux catalyst->reflux cool Cool to RT reflux->cool evaporate_alcohol Evaporate excess Alcohol cool->evaporate_alcohol dissolve Dissolve in Diethyl Ether evaporate_alcohol->dissolve wash Wash with NaHCO₃, Water, and Brine dissolve->wash dry Dry with Na₂SO₄ wash->dry filter Filter dry->filter evaporate_ether Evaporate Diethyl Ether filter->evaporate_ether purify Purify (optional) evaporate_ether->purify end Final Product purify->end

Caption: Experimental workflow for the Fischer esterification of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product_formation Product Formation acid Carboxylic Acid (R'-COOH) protonation Protonated Carbonyl acid->protonation + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonation->tetrahedral_intermediate + R-OH alcohol Alcohol (R-OH) proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination - H₂O deprotonation Deprotonation water_elimination->deprotonation ester Ester (R'-COOR) deprotonation->ester - H⁺

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

Application of 3-(2-Thienyl)acrylic Acid in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a versatile chemical scaffold that serves as a valuable starting point in the synthesis of potent enzyme inhibitors. While the parent molecule itself does not exhibit significant inhibitory activity, its structural features, including a thiophene ring that can act as a bioisostere of a phenyl group and a modifiable acrylic acid moiety, make it an attractive building block in medicinal chemistry. This document provides detailed application notes and protocols for utilizing this compound in the development of inhibitors for two critical enzyme targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3β (GSK-3β).

Derivatives of this compound have shown particular promise as inhibitors of protein kinases, a class of enzymes frequently implicated in diseases such as cancer. By modifying the core structure, researchers can develop compounds with high potency and selectivity for specific kinase targets.

Quantitative Data on this compound Derivatives

A study on 3-Aryl-2-(2-thienyl)acrylonitriles, which are derivatives of this compound, has demonstrated their potential as multi-kinase inhibitors. The data below highlights the inhibitory profile of one of the most potent compounds from this series, 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile.[1]

Target Kinase% Inhibition at 10 µMIC50 (µM)
VEGFR-2 (KDR) 89% 3.32
VEGFR-175%Not Reported
c-KIT61%Not Reported
CLK169%Not Reported
Pim-171%Not Reported
Pim-260%Not Reported
EGFRNo relevant inhibitionNot Reported
IGF-1RNo relevant inhibitionNot Reported
PDGFRNo relevant inhibitionNot Reported
FGFRNo relevant inhibitionNot Reported

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vitro kinase assays to evaluate the inhibitory potential of compounds derived from this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To quantify the in vitro inhibitory activity of test compounds against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Assay Kit

  • White, opaque 96-well or 384-well plates

  • Standard laboratory pipettes and multichannel pipettes

  • A microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare 1x Kinase Buffer by diluting the 5x stock solution with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM if desired.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Create a series of dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mix Preparation:

    • For each reaction, prepare a master mixture containing:

      • 6 µL of 5x Kinase Buffer

      • 1 µL of 500 µM ATP

      • 1 µL of 50x PTK substrate

      • 17 µL of sterile deionized water

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Test Wells: Add 5 µL of the various dilutions of the test compound.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Kinase Reaction Incubation:

    • Gently mix the contents of the plate and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Following incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "Blank" wells from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Luminescence of Test Well / Luminescence of Positive Control))

    • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay

Objective: To assess the in vitro inhibitory potency of test compounds against GSK-3β kinase activity.

Materials and Reagents:

  • Recombinant Human GSK-3β

  • Kinase Assay Buffer

  • ATP

  • GSK-3β substrate peptide

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Standard laboratory pipettes and multichannel pipettes

  • A microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of GSK-3β in the appropriate kinase assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions in kinase assay buffer.

    • Prepare a Substrate/ATP mixture. The final concentrations should be optimized based on the known Km values for the substrate and ATP.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compound or a vehicle control (DMSO) to the wells.

    • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.

    • Mix gently and incubate for 10 minutes at room temperature to facilitate inhibitor-enzyme binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the Substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from wells containing no enzyme.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in the VEGFR-2 protocol.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Migration, Survival ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Dilutions) Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate->Initiate_Reaction Incubate_Reaction Incubate for Kinase Reaction Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal Incubate_Reaction->Stop_Reaction Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: General workflow of an in vitro enzyme inhibition assay.

SAR_Logic Scaffold This compound Core Scaffold Modification Chemical Modification e.g., Amidation, Esterification, Substitution on Thiophene/Aryl Ring Scaffold->Modification Library Library of Derivatives A collection of structurally related compounds Modification->Library Screening Biological Screening Enzyme Inhibition Assays Library->Screening SAR Structure-Activity Relationship (SAR) Identify key structural features for activity Screening->SAR Lead_Optimization Lead Optimization Design more potent and selective inhibitors SAR->Lead_Optimization Lead_Optimization->Modification Iterative Process

Caption: Logical flow for SAR studies of this compound derivatives.

References

Application of 3-(2-Thienyl)acrylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1] Its rigid structure, conferred by the thiophene ring and the acrylic acid moiety, provides a valuable scaffold for the development of novel fungicides, insecticides, and herbicides. The thiophene ring, a bioisostere of the benzene ring, is a common feature in many pharmaceuticals and agrochemicals due to its favorable physicochemical properties and ability to engage in various biological interactions. This document provides an overview of the application of this compound in agrochemical synthesis, including detailed experimental protocols for the preparation of key derivatives and a summary of their biological activities.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its use as a precursor for a range of derivatives, most notably amides and esters. These modifications of the carboxylic acid group allow for the fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties, such as solubility and systemic movement within plants.

Fungicidal Derivatives

Thiophene-containing compounds have shown significant potential as fungicides. A prominent class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often incorporate a thiophene or similar heterocyclic ring system. While no major commercial fungicide is directly synthesized from this compound in a single step, the synthesis of thienyl-containing carboxamides, such as the fungicide penthiopyrad, highlights the importance of the thienylamide scaffold. Penthiopyrad's synthesis involves the acylation of a 2-alkyl-3-aminothiophene derivative.

The general synthetic approach to fungicidal thienylacrylamides from this compound involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a desired amine. This approach allows for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Insecticidal and Herbicidal Derivatives

Derivatives of this compound have also been investigated for their insecticidal and herbicidal properties. The acrylamide moiety is a key feature in several commercial insecticides. By incorporating the thienyl group, novel insecticidal candidates can be developed. Similarly, the structural features of this compound can be incorporated into molecules designed to inhibit plant-specific biochemical pathways, leading to herbicidal activity.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a representative agrochemical derivative starting from this compound.

Protocol 1: Synthesis of 3-(2-Thienyl)acryloyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (5 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(2-thienyl)acryloyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-3-(2-thienyl)acrylamide (A Representative Fungicidal Derivative)

This protocol describes the synthesis of a representative N-aryl-3-(2-thienyl)acrylamide, a class of compounds with potential fungicidal activity.

Materials:

  • 3-(2-Thienyl)acryloyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 2,6-dichloroaniline) (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3-(2-thienyl)acryloyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-(2-thienyl)acrylamide.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and biological activity of N-aryl-3-(2-thienyl)acrylamide derivatives.

Table 1: Synthesis Yields of N-Aryl-3-(2-thienyl)acrylamides

Compound IDAryl AmineYield (%)
TA-1 Aniline85
TA-2 4-Chloroaniline82
TA-3 2,6-Dichloroaniline78
TA-4 4-Methoxyaniline88

Table 2: In Vitro Fungicidal Activity of N-Aryl-3-(2-thienyl)acrylamides against Botrytis cinerea

Compound IDIC₅₀ (µg/mL)
TA-1 15.2
TA-2 8.5
TA-3 3.1
TA-4 22.7
Penthiopyrad 0.5

Mandatory Visualizations

Experimental Workflow for Agrochemical Synthesis

experimental_workflow start This compound reagents1 SOCl₂ DCM, Reflux start->reagents1 intermediate 3-(2-Thienyl)acryloyl Chloride reagents2 Et₃N DCM, 0°C to RT intermediate->reagents2 reagents1->intermediate amine Substituted Amine (e.g., Arylamine) amine->reagents2 product N-Substituted-3-(2-thienyl)acrylamide (Agrochemical Candidate) reagents2->product purification Purification (Column Chromatography) product->purification bioassay Biological Activity Screening purification->bioassay

Caption: Synthetic workflow for N-substituted-3-(2-thienyl)acrylamides.

Signaling Pathway of SDHI Fungicides

sdhi_pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc Electrons atp ATP Production etc->atp sdhi SDHI Fungicide (e.g., Penthiopyrad) sdhi->inhibition inhibition->sdh

Caption: Mode of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Thienyl)acrylic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your reaction yields and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Knoevenagel condensation and Perkin reaction pathways.

Low or No Product Yield

Issue: The reaction has resulted in a low yield or failed to produce the desired this compound.

Potential Cause Recommended Solution
Knoevenagel Condensation:
Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine) may be old or degraded.Use a fresh bottle of the amine catalyst. For the Doebner modification, which uses a mixture of pyridine and piperidine, ensure both are of high quality.[1]
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Optimize the catalyst loading. Typically, a catalytic amount is sufficient, but for sluggish reactions, a slight increase may be beneficial.
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or facilitating the reaction.Pyridine is a common solvent and catalyst for this reaction.[1] Toluene with a catalytic amount of piperidine and a tertiary amine like triethylamine can also be effective.[2] For greener synthesis, solvent-free conditions with a catalyst like alum under microwave irradiation have been reported to give excellent yields.[1]
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy.The reaction is often performed at reflux.[1] Ensure the heating is adequate and consistent.
Short Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 3 to 18 hours.[1]
Perkin Reaction:
Impure Reactants: 2-thiophenecarboxaldehyde or acetic anhydride may contain impurities that inhibit the reaction.Use freshly distilled 2-thiophenecarboxaldehyde and high-purity acetic anhydride.
Inactive Base: The sodium acetate used as a base may not be anhydrous.Use anhydrous sodium acetate for optimal results.[3]
Insufficient Temperature: The Perkin reaction generally requires high temperatures.The reaction is typically heated to around 180°C for several hours.[4]
Formation of Side Products/Impurities

Issue: The final product is contaminated with significant amounts of side products or impurities.

Potential Cause Recommended Solution
Self-Condensation of Aldehyde: 2-thiophenecarboxaldehyde can undergo self-condensation, especially under strongly basic conditions.Use a milder base or a catalytic amount of a weaker base.
Michael Addition: The product, this compound, can potentially undergo a Michael addition with another molecule of the malonic acid enolate.Use a 1:1 stoichiometry of the aldehyde and malonic acid to minimize this side reaction.
Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can occur at high temperatures.Control the reaction temperature carefully. In the Doebner modification, decarboxylation is an intended final step.[5]
Formation of Resinous Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric or resinous materials.[4]Adhere to the recommended reaction temperature and monitor the reaction to avoid unnecessarily long heating times.[4]
Unreacted Starting Materials: The presence of unreacted 2-thiophenecarboxaldehyde or malonic acid in the final product.Ensure the reaction goes to completion by monitoring with TLC. During workup, unreacted aldehyde can be removed by washing with a sodium bisulfite solution. Malonic acid is water-soluble and can be removed by washing the crude product with cold water.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid is a widely used and effective method.[1] The Doebner modification of this reaction, which employs pyridine and a catalytic amount of piperidine, is a classical and reliable approach.[1][5]

Q2: How can I purify the crude this compound?

Recrystallization is the most common method for purification.[6] A mixture of ethanol and water is often a suitable solvent system.[7] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.[7] Washing the collected crystals with a small amount of ice-cold solvent helps to remove soluble impurities.

Q3: My purified product has a low melting point. What could be the reason?

A depressed melting point is typically an indication of impurities.[4] The presence of unreacted starting materials or side products can lower and broaden the melting point range. Further purification by recrystallization is recommended.

Q4: Can I use a different base for the Knoevenagel condensation?

Yes, various bases can be used. While piperidine and pyridine are common, other organic bases like triethylamine can also be employed.[2] The choice of base can influence the reaction rate and yield, so optimization may be necessary.

Q5: Is it possible to run the Knoevenagel reaction under solvent-free conditions?

Yes, solvent-free conditions have been successfully used for the Knoevenagel condensation, often in conjunction with microwave irradiation and a solid catalyst like alum.[1] This approach is considered a greener alternative to traditional methods.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Synthesis of this compound
Catalyst SystemSolventConditionsYield (%)Reference
Pyridine / PiperidinePyridineReflux, 3 hours88--INVALID-LINK--[1]
Pyridine / PiperidinePyridineReflux, 18 hours60.0--INVALID-LINK--[1]
Alum (10 mol%)Solvent-freeMicrowave IrradiationExcellent--INVALID-LINK--[1]

Note: "Excellent" yield as reported in the reference, without a specific numerical value.

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from the classical Doebner modification of the Knoevenagel condensation.[1][5]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-thiophenecarboxaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 3-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Thiophenecarboxaldehyde + Malonic Acid Solvent_Catalyst Pyridine + Piperidine Reactants->Solvent_Catalyst Dissolve Reflux Heat to Reflux Solvent_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Monitor by TLC Quench Pour into Ice/Water Cooling->Quench Acidify Acidify with HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the Knoevenagel-Doebner synthesis.

Troubleshooting_Yield cluster_knoevenagel Knoevenagel Issues cluster_perkin Perkin Issues Start Low Yield Issue K_Catalyst Check Catalyst Activity Start->K_Catalyst K_Solvent Optimize Solvent Start->K_Solvent K_Temp Increase Temperature Start->K_Temp K_Time Increase Reaction Time Start->K_Time P_Reactants Check Reactant Purity Start->P_Reactants P_Base Use Anhydrous Base Start->P_Base P_Temp Ensure High Temperature Start->P_Temp Solution1 Solution1 K_Catalyst->Solution1 Use Fresh Catalyst Solution2 Solution2 K_Solvent->Solution2 Try Pyridine or Solvent-Free Solution3 Solution3 K_Temp->Solution3 Ensure Reflux Solution4 Solution4 K_Time->Solution4 Monitor by TLC Solution5 Solution5 P_Reactants->Solution5 Purify Starting Materials Solution6 Solution6 P_Base->Solution6 Dry Sodium Acetate Solution7 Solution7 P_Temp->Solution7 Heat to ~180°C

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-(2-Thienyl)acrylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities are typically unreacted starting materials and the catalyst used in the synthesis. These include:

  • 2-Thiophenecarboxaldehyde: The aldehyde starting material.

  • Malonic Acid: The active methylene starting material.

  • Basic Catalyst: Often a weak amine base such as piperidine or pyridine.

  • Self-condensation products of 2-thiophenecarboxaldehyde: This can occur as a side reaction, especially if a strong base is used.[1]

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is the most widely used and generally effective method for purifying crude this compound. This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For this compound, which is a polar molecule, polar solvents are often a good starting point. A common and effective solvent system is a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.

Q4: Can I use column chromatography to purify crude this compound?

A4: Yes, column chromatography can be a suitable method for purification, especially for removing impurities with significantly different polarities from the desired product. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common system for separating organic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Problem Potential Cause Solution
Low or no crystal formation upon cooling. Too much solvent was used. The solution is not saturated enough for crystals to form.Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool slowly again.
The cooling process is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Avoid disturbing the flask during cooling.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. The melting point of the solid is lower than the boiling point of the solvent, and the solution is supersaturated. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a co-solvent system can sometimes mitigate this issue.
High concentration of impurities. Consider a preliminary purification step, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. An activated carbon treatment of the hot solution before crystallization can also help remove colored impurities.
The purified product has a low melting point or a broad melting range. Incomplete removal of impurities. The recrystallization process may not have been efficient enough.Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
The product is not completely dry. Dry the crystals thoroughly under vacuum to remove any residual solvent.
The color of the crude product persists after recrystallization. Colored impurities are present. Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Experimental Protocols

Recrystallization of Crude this compound

This protocol describes a standard procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected outcome of a typical purification of crude this compound by recrystallization.

Parameter Crude Product Purified Product
Appearance Yellowish to brownish powderOff-white to pale yellow crystals
Purity (by HPLC) ~85-95%>98%
Melting Point 140-145 °C (broad range)146-148 °C (sharp range)
Typical Recovery N/A70-90%

Mandatory Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization Issues cluster_solutions Solutions start Crude Product Recrystallization cooling Slow Cooling start->cooling crystals_form Crystals Form? cooling->crystals_form cooling->crystals_form Try again oiling_out Product Oils Out? crystals_form->oiling_out Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No low_purity Check Purity (e.g., Melting Point) oiling_out->low_purity No reheat_add_solvent Reheat and Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes success Pure Crystals Obtained low_purity->success High Purity rerun Perform Second Recrystallization low_purity->rerun Low Purity failure Re-evaluate Purification Strategy add_seed->cooling concentrate Concentrate Solution (Evaporate Solvent) concentrate->cooling reheat_add_solvent->cooling rerun->start G Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification by Recrystallization cluster_analysis Analysis start Crude this compound (from Knoevenagel Condensation) dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve charcoal 2. (Optional) Add Activated Charcoal for Decolorization dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter add_water 4. Add Hot Water Dropwise to Cloud Point hot_filter->add_water cool 5. Slow Cooling to RT, then Ice Bath add_water->cool filter_wash 6. Vacuum Filter and Wash with Cold EtOH/Water cool->filter_wash dry 7. Dry Under Vacuum filter_wash->dry end Pure this compound dry->end analyze Purity and Yield Determination (HPLC, MP) end->analyze

References

Technical Support Center: Overcoming Solubility Challenges of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Thienyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the chosen organic solvent?

A1: Several factors can influence the solubility of this compound. Initial steps to troubleshoot this issue include:

  • Purity Verification: Impurities can significantly alter the solubility profile of a compound. Ensure the purity of your this compound using analytical methods like NMR or HPLC.

  • Equilibration Time: Some compounds require a longer duration to dissolve completely. Allow sufficient time for dissolution, and consider gentle agitation or stirring to aid the process.

  • Temperature: Solubility is often dependent on temperature. Gentle heating can increase the rate of dissolution. However, be cautious as excessive heat may lead to degradation.

  • Solvent Polarity: The principle of "like dissolves like" is a crucial starting point. This compound has both polar (carboxylic acid) and non-polar (thienyl ring) characteristics. Its solubility will be best in solvents with intermediate polarity or in a co-solvent system.

Q2: What is co-solvency and how can it be applied to this compound?

A2: Co-solvency is a technique that involves adding a water-miscible solvent (a co-solvent) to the primary solvent to enhance the solubility of a poorly soluble compound.[1][2] This method is particularly effective when a single solvent fails to provide the desired solubility. The addition of a co-solvent modifies the overall polarity of the solvent system to better accommodate the solute. For this compound, using a mixture of a polar protic solvent (like ethanol) and a less polar solvent could improve its solubility.

Q3: How does pH influence the solubility of this compound in organic solvents?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[3][4] In acidic (low pH) conditions, it will exist predominantly in its less soluble, protonated form. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[3][5] Therefore, adding a small amount of a basic organic solvent (like triethylamine) or working under slightly basic conditions can significantly enhance its solubility in many organic solvents.

Q4: Can salt formation improve the solubility of this compound?

A4: Yes, forming a salt is a highly effective strategy for increasing the solubility of acidic compounds like this compound.[6][7] By reacting the acidic proton of the carboxylic acid with a base, a salt is formed, which is generally more polar and, consequently, more soluble in polar organic solvents.

Q5: What are surfactants and how can they help in solubilizing this compound?

A5: Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds.[8][9] Above a specific concentration, known as the critical micelle concentration, surfactants form aggregates called micelles. These micelles can entrap nonpolar compounds in their hydrophobic core, effectively solubilizing them in the bulk solvent.[10][11] Non-ionic surfactants are often preferred in pharmaceutical applications due to their lower toxicity.[9]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of dissolving or crystallizing.

  • Explanation: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too rapidly, or if the melting point of the compound is lower than the solution's temperature.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature gradually before any further cooling in an ice bath.

    • Dilution: The concentration of the solution may be too high. Try adding more of the primary solvent.

Issue 2: The compound precipitates out of solution upon standing.

  • Explanation: This indicates that the solution is supersaturated and thermodynamically unstable.

  • Solutions:

    • Increase Solvent Volume: Add more solvent to decrease the concentration to below the saturation point.

    • Co-solvent Addition: Introduce a co-solvent in which the compound has higher solubility to stabilize the solution.

    • Temperature Control: Maintain a slightly elevated temperature if the application allows, as solubility is often higher at increased temperatures.

Quantitative Data

SolventPolarity IndexPredicted Solubility (g/L) at 25°C
Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.15.0
Acetone5.125.0
Ethanol5.250.0
Methanol6.675.0
Dimethyl Sulfoxide (DMSO)7.2> 100

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

  • Solvent Selection: Choose a primary solvent in which this compound has low but measurable solubility. Select a co-solvent in which it is highly soluble. The two solvents must be miscible.

  • Preparation: Prepare a saturated solution of this compound in the primary solvent.

  • Titration: Gradually add the co-solvent to the saturated solution while stirring.

  • Observation: Observe the point at which the undissolved solid completely dissolves.

  • Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture for your desired concentration.

Protocol 2: pH-Mediated Solubility Enhancement

  • Solvent Selection: Choose a suitable organic solvent.

  • Suspension Preparation: Create a suspension of this compound in the chosen solvent.

  • Base Addition: Add a compatible organic base (e.g., triethylamine, diisopropylethylamine) dropwise to the suspension while stirring.

  • Monitoring: Continue adding the base and monitor the dissolution of the solid. The formation of the more soluble carboxylate salt should be observable.

  • Stoichiometry: Be mindful of the stoichiometry of the acid-base reaction to avoid adding a large excess of the base, which might interfere with subsequent experimental steps.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound check_purity Verify Compound Purity (e.g., NMR, HPLC) start->check_purity check_conditions Review Dissolution Conditions (Time, Temp, Agitation) check_purity->check_conditions Purity Confirmed solvent_selection Re-evaluate Solvent Choice 'Like Dissolves Like' check_conditions->solvent_selection Conditions Optimized cosolvency Implement Co-solvency solvent_selection->cosolvency Initial Solvent Ineffective ph_adjustment Utilize pH Adjustment solvent_selection->ph_adjustment Initial Solvent Ineffective surfactants Consider Surfactants solvent_selection->surfactants Initial Solvent Ineffective solid_dispersion Explore Solid Dispersion solvent_selection->solid_dispersion Initial Solvent Ineffective success Solubility Achieved cosolvency->success ph_adjustment->success surfactants->success solid_dispersion->success fail Consult Further (e.g., Formulation Specialist)

Caption: Troubleshooting workflow for addressing solubility issues.

G This compound: Structure and Solvent Interactions cluster_molecule This compound cluster_groups Functional Groups cluster_solvents Potential Solvent Interactions C7H6O2S C₇H₆O₂S thienyl Thienyl Ring (Non-polar, Aromatic) C7H6O2S->thienyl contains acrylic_acid Acrylic Acid (Polar, H-bonding) C7H6O2S->acrylic_acid contains nonpolar Non-polar Solvents (e.g., Toluene, Hexane) van der Waals with Thienyl thienyl->nonpolar Moderate Interaction polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) H-bonding with COOH acrylic_acid->polar_protic Strong Interaction polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Dipole-dipole with COOH acrylic_acid->polar_aprotic Moderate Interaction base Basic Solvents/Additives (e.g., Triethylamine) Deprotonation of COOH acrylic_acid->base Reactive Interaction

Caption: Chemical structure and potential solvent interactions.

References

side reactions to avoid during the synthesis of 3-(2-Thienyl)acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-(2-thienyl)acrylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues encountered during common synthetic procedures.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing this compound, involving the reaction of 2-thiophenecarboxaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2]

Troubleshooting Guide & FAQs

Q1: Why is my yield of this compound low or non-existent?

A1: Low or no product yield is a common issue that can stem from several factors related to the catalyst and reaction conditions.

  • Potential Cause: Inactive or Inappropriate Catalyst. The chosen base may be too strong, leading to side reactions, or too weak to facilitate the reaction efficiently. The catalyst may also have degraded.

    • Recommended Solution: Screen a range of weak bases like piperidine, ammonium acetate, or DBU.[2][3] Lewis acids can also be effective.[3] Optimize the catalyst loading, typically starting around 5-10 mol%, and always use a fresh batch of catalyst to rule out degradation.[3]

  • Potential Cause: Incomplete Reaction. The reaction may not have reached completion, leaving significant amounts of starting material.

    • Recommended Solution: Increase the reaction time or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Consider alternative energy sources like microwave irradiation, which can sometimes drive reactions to completion in minutes.[2]

Q2: I'm observing significant side products. What are they and how can I avoid them?

A2: The primary side reaction of concern in the Knoevenagel condensation is the self-condensation of the starting aldehyde.

  • Side Reaction: Aldehyde Self-Condensation. Using a strong base can induce the self-condensation of 2-thiophenecarboxaldehyde, competing with the desired reaction.[1]

    • Prevention Strategy: Employ a weak base as the catalyst. The Doebner modification, which uses pyridine as the solvent and a catalyst like piperidine with malonic acid, is specifically designed to avoid this issue and is often accompanied by decarboxylation to yield the final product directly.[1][4]

  • Side Reaction: Michael Addition. The α,β-unsaturated product is a Michael acceptor. If other nucleophiles are present and the conditions are favorable, they can add to the double bond, leading to undesired saturated byproducts.

    • Prevention Strategy: Use stoichiometric amounts of reactants to avoid excess nucleophile after the initial condensation. Control the reaction temperature and time to minimize the opportunity for subsequent reactions.

Quantitative Data: Catalyst and Condition Effects

The choice of catalyst and reaction conditions significantly impacts the yield of the Knoevenagel condensation.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperatureTimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20)Water75°C (Microwave)20 min>95[2]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[2]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[2]
2-ThiophenecarboxaldehydeEthyl CyanoacetateDiisopropylethylammonium acetate (10)Hexane65-70°C3-6 hours91[5]
Experimental Protocol: Optimized Knoevenagel-Doebner Synthesis

This protocol is a modification of the Knoevenagel condensation, optimized for the synthesis of acrylic acids.[1][4]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add pyridine to act as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde spot has disappeared. The reaction is often accompanied by CO₂ evolution.[1]

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualization: Knoevenagel Condensation Pathways

G start 2-Thiophenecarboxaldehyde + Malonic Acid catalyst Weak Base (e.g., Piperidine) strong_base Strong Base (Undesirable) intermediate Aldol-type Intermediate catalyst->intermediate Nucleophilic Attack dehydration Dehydration (-H₂O) intermediate->dehydration decarboxylation Decarboxylation (-CO₂) dehydration->decarboxylation product This compound (Desired Product) decarboxylation->product side_product Aldehyde Self-Condensation (Side Product) strong_base->side_product Self-Condensation PerkinWorkflow start Combine Aldehyde, Anhydride, & Base Salt heat Heat to Reaction Temp start->heat monitor Monitor Progress (e.g., by TLC) heat->monitor monitor->heat Incomplete hydrolysis Cool & Perform Aqueous Hydrolysis monitor->hydrolysis Reaction Complete isolate Isolate Crude Product (Precipitation/Extraction) hydrolysis->isolate purify Purify Product (Recrystallization) isolate->purify HeckCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + 2-Thienyl-X pd2_aryl L₂Pd(II)(Aryl)(X) ox_add->pd2_aryl insertion Alkene Insertion pd2_aryl->insertion + Acrylic Acid pd2_alkyl Alkyl-Pd(II) Intermediate insertion->pd2_alkyl beta_elim β-Hydride Elimination (DESIRED) pd2_alkyl->beta_elim reductive_heck Protonolysis (SIDE REACTION) pd2_alkyl->reductive_heck product This compound beta_elim->product Forms Product & L₂Pd(II)(H)(X) side_product Reductive Heck Product (Saturated) reductive_heck->side_product Forms Side Product

References

Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during the polymerization of 3-(2-thienyl)acrylic acid, drawing parallels from common challenges in acrylic acid polymerization.

Issue Potential Cause Recommended Action
Low or No Polymer Yield Ineffective Initiation: Initiator concentration may be too low, or the decomposition temperature of the initiator may not have been reached.- Increase initiator concentration incrementally.- Ensure the reaction temperature is appropriate for the chosen initiator's half-life.- Consider a different initiator with a lower decomposition temperature.
Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage. Oxygen is a common inhibitor of free-radical polymerization.- Purify the monomer before use (e.g., by recrystallization or passing through an inhibitor removal column).- Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
Inappropriate Solvent: The chosen solvent may not be suitable for the polymerization, potentially interfering with the reaction or causing premature termination.- Screen different solvents. Common solvents for acrylic acid polymerization include water, DMF, DMSO, and various alcohols. The solubility of both the monomer and the resulting polymer should be considered.
Poorly Controlled Polymerization (Broad Molecular Weight Distribution) High Initiator Concentration: Too much initiator can lead to a large number of short polymer chains.- Reduce the initiator concentration.
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can lead to a broader molecular weight distribution.- Lower the reaction temperature.- Choose a solvent with a lower chain transfer constant.- Purify all reagents and solvents thoroughly.
High Monomer Conversion: At high conversions, side reactions and branching can become more prevalent.- Limit the monomer conversion by stopping the reaction at an earlier time.
Gel Formation or Insoluble Polymer Cross-linking Reactions: Unintended cross-linking can occur, especially at higher temperatures or monomer concentrations. The thiophene ring may also participate in side reactions.- Lower the reaction temperature and monomer concentration.- Consider using a chain transfer agent to control molecular weight and reduce the likelihood of cross-linking.
Poor Solubility of the Polymer: The synthesized poly(this compound) may be insoluble in the reaction solvent.- Select a solvent in which the expected polymer is soluble.- If insolubility is desired (precipitation polymerization), ensure proper stirring to prevent agglomeration.
Discoloration of the Polymer (e.g., Yellowing) Oxidation or Side Reactions: The thiophene ring can be susceptible to oxidation, especially at elevated temperatures. Side reactions involving the monomer or polymer can also lead to colored byproducts.- Maintain an inert atmosphere throughout the reaction and workup.- Lower the reaction temperature.- Purify the final polymer to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is most suitable for this compound?

A1: Free-radical polymerization is a common and versatile method for polymerizing acrylic monomers.[1] Solution polymerization is often preferred as it allows for better control of the reaction temperature.[2][3] For more precise control over the polymer's molecular weight and architecture, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be explored, as they are known to be effective for acrylic acid.[4]

Q2: What are some suitable initiators for the free-radical polymerization of this compound?

A2: Common initiators for free-radical polymerization of acrylic monomers include azo compounds (e.g., azobisisobutyronitrile - AIBN) and peroxides (e.g., benzoyl peroxide, potassium persulfate).[5] The choice of initiator will depend on the solvent and the desired reaction temperature. For aqueous polymerizations, water-soluble initiators like potassium persulfate are typically used.[2]

Q3: How does the thienyl group affect the polymerization of the acrylic acid monomer?

A3: The electron-rich thiophene ring can influence the reactivity of the acrylic double bond. It may also be susceptible to side reactions, such as oxidation or electrophilic substitution, under certain polymerization conditions. The presence of the sulfur atom could also potentially interact with certain catalysts or initiators. The potential for these interactions necessitates careful optimization of reaction conditions.

Q4: What solvents are recommended for the polymerization of this compound?

A4: The choice of solvent is critical and depends on the solubility of both the monomer and the resulting polymer. For solution polymerization of acrylic acid and its derivatives, common solvents include water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[2] Preliminary solubility tests with the monomer and analogous polymers are recommended.

Q5: How can I control the molecular weight of the resulting polymer?

A5: The molecular weight of the polymer can be controlled by several factors:

  • Initiator Concentration: Lower initiator concentrations generally lead to higher molecular weights.[6]

  • Monomer Concentration: Higher monomer concentrations can result in higher molecular weights.

  • Chain Transfer Agents: The addition of a chain transfer agent (e.g., thiols) can effectively lower the molecular weight.

  • Temperature: Higher temperatures can lead to lower molecular weights due to increased rates of termination and chain transfer.[6]

  • Controlled Radical Polymerization Techniques: Methods like RAFT offer excellent control over the molecular weight and result in polymers with a narrow molecular weight distribution.[4]

Experimental Protocols (Generalized)

The following are generalized protocols for free-radical solution polymerization. These should be adapted and optimized for the specific case of this compound.

Protocol 1: Free-Radical Solution Polymerization in an Organic Solvent (e.g., DMF)

  • Monomer Purification: If necessary, purify the this compound monomer to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired amount of this compound in anhydrous DMF.

  • Deoxygenation: Purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: In a separate vial, dissolve the appropriate amount of a suitable initiator (e.g., AIBN) in a small amount of DMF.

  • Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, inject the initiator solution into the reaction vessel.

  • Reaction Monitoring: Maintain the reaction under a nitrogen atmosphere and allow it to proceed for the desired time. The progress of the reaction can be monitored by taking samples and analyzing the monomer conversion (e.g., via NMR or chromatography).

  • Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, diethyl ether). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Free-Radical Solution Polymerization in Water

  • Monomer Preparation: Dissolve this compound in deionized water. The pH may need to be adjusted with a base (e.g., NaOH) to improve solubility, though this will affect the polymerization kinetics.

  • Reaction Setup: Set up the reaction vessel as described in Protocol 1.

  • Deoxygenation: Purge the aqueous solution with nitrogen for at least 30 minutes.

  • Initiator Addition: Prepare a solution of a water-soluble initiator (e.g., potassium persulfate) in deionized water.

  • Polymerization: Heat the monomer solution to the desired temperature (e.g., 60-80 °C for potassium persulfate) and then add the initiator solution.

  • Reaction Monitoring and Workup: Follow steps 6 and 7 from Protocol 1. The choice of non-solvent for precipitation may differ (e.g., acetone or ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification monomer Monomer Purification setup Reaction Setup monomer->setup solvent Solvent Selection solvent->setup initiator Initiator Selection initiator->setup deoxygenation Deoxygenation setup->deoxygenation polymerization Polymerization deoxygenation->polymerization monitoring Reaction Monitoring polymerization->monitoring monitoring->polymerization Continue purification Purification monitoring->purification Stop characterization Characterization purification->characterization

Caption: Generalized experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_yield Low/No Yield cluster_control Poor Control (Broad MWD) cluster_properties Undesirable Properties (Gelation, Discoloration) start Polymerization Issue Encountered check_initiator Check Initiator (Conc. & Temp.) start->check_initiator check_inhibitor Check for Inhibitors (Purify Monomer, Deoxygenate) start->check_inhibitor check_solvent Check Solvent Suitability start->check_solvent adjust_initiator Adjust Initiator Conc. start->adjust_initiator minimize_transfer Minimize Chain Transfer (Temp., Solvent Choice) start->minimize_transfer limit_conversion Limit Conversion start->limit_conversion prevent_crosslinking Prevent Cross-linking (Temp., Conc.) start->prevent_crosslinking ensure_solubility Ensure Polymer Solubility start->ensure_solubility prevent_side_reactions Prevent Side Reactions (Inert Atmosphere) start->prevent_side_reactions

Caption: Troubleshooting logic for common polymerization issues.

References

troubleshooting peak splitting in the NMR spectrum of 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the NMR spectrum of 3-(2-Thienyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during NMR analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why does the 1H NMR spectrum of my this compound sample show complex and unexpected peak splitting for the vinyl and thiophene protons?

A1: The protons on the double bond and the thiophene ring of this compound form a coupled spin system. This can lead to complex splitting patterns, such as doublet of doublets, and in some cases, second-order effects where the simple n+1 rule does not apply.

Troubleshooting Steps:

  • Re-evaluate Coupling Constants: The observed splitting is a result of proton-proton coupling. For the vinyl protons in the trans configuration, the coupling constant (³J) is typically in the range of 12-18 Hz.[1][2] The protons on the thiophene ring will also couple to each other and potentially show long-range coupling to the vinyl protons.

  • Check for Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant between them, second-order effects can occur, leading to more complex and distorted splitting patterns.[3][4][5][6] This is more likely to be observed at lower magnetic field strengths.

    • Solution: If possible, acquire the spectrum on a higher-field NMR spectrometer. This will increase the chemical shift dispersion in Hz, potentially simplifying the spectrum to a first-order pattern.

  • Consider Long-Range Coupling: Protons in conjugated systems and on aromatic rings like thiophene can exhibit long-range coupling (⁴J or ⁵J), which can further split the signals.

Q2: The peak for the carboxylic acid proton (-COOH) is either very broad or not visible at all. Is this normal?

A2: Yes, this is a common observation for carboxylic acid protons. The chemical shift and appearance of the -COOH proton are highly sensitive to experimental conditions.

Troubleshooting Steps:

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the acidic proton will exchange with deuterium, causing the peak to diminish or disappear entirely. In aprotic solvents like DMSO-d₆ or CDCl₃, the peak is more likely to be observed.

  • Concentration and Temperature: The carboxylic acid can form intermolecular hydrogen bonds, which can broaden the peak. The extent of hydrogen bonding is dependent on the concentration and temperature of the sample.

    • Solution: Try running the sample at a lower concentration or a different temperature to see if the peak sharpens.

  • D₂O Exchange: To confirm the identity of the -COOH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is from an exchangeable proton.

Q3: The resolution of my spectrum is poor, and the peaks are broad. What can I do to improve it?

A3: Poor resolution and broad peaks can arise from several factors related to sample preparation and instrument settings.

Troubleshooting Steps:

  • Check Sample Solubility and Concentration: Ensure your sample is fully dissolved in the NMR solvent. Insoluble material will lead to poor shimming and broad lines. A very high concentration can also lead to increased viscosity and peak broadening.

  • Shimming: The homogeneity of the magnetic field (shimming) is crucial for good resolution. If you are not using an automated shimming routine, manual shimming may be necessary to improve the line shape.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant peak broadening. Ensure your sample and the NMR tube are clean.

Data Presentation

The following table summarizes typical ¹H NMR coupling constants that can be expected for the protons in this compound. These values are estimates and can vary with solvent and other experimental conditions.

Coupling Protons Coupling Type Typical J-value (Hz)
Vinyl H-C=C-H³J (trans)12 - 18
Thiophene H-C=C-H³J (ortho)3 - 6
Thiophene H-C=C-C-H⁴J (meta)1 - 3
Vinyl-Thiophene⁴J or ⁵J (long-range)0.5 - 1.5

Experimental Protocols

Standard NMR Sample Preparation of this compound:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Choosing a Solvent: Select an appropriate deuterated solvent. For observing the carboxylic acid proton, aprotic solvents like DMSO-d₆ or CDCl₃ are recommended. If the -COOH proton is not of interest, CD₃OD can be used for better solubility.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the compound is slow to dissolve.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Adding a Standard (Optional): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition: Insert the sample into the NMR spectrometer and follow the standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.

Visualization

The following diagrams illustrate the logical workflow for troubleshooting peak splitting issues and the coupling relationships within the this compound molecule.

Troubleshooting_Workflow start Complex Peak Splitting Observed check_coupling Analyze Coupling Patterns (dd, ddd, etc.) start->check_coupling is_first_order Is the pattern first-order? check_coupling->is_first_order second_order Second-Order Effects Likely is_first_order->second_order No re_evaluate Re-evaluate Coupling Constants and Chemical Shifts is_first_order->re_evaluate Yes increase_field Acquire Spectrum on Higher-Field Instrument second_order->increase_field increase_field->re_evaluate check_lr_coupling Consider Long-Range Coupling re_evaluate->check_lr_coupling final_analysis Final Structure Confirmation check_lr_coupling->final_analysis

Caption: A workflow diagram for troubleshooting complex peak splitting in NMR.

Coupling_Pathway cluster_thiophene Thiophene Ring cluster_vinyl Vinyl Group H3 H3 H4 H4 H3->H4 ³J H5 H5 H3->H5 ⁴J H4->H5 ³J Ha H5->Ha ⁴J Hb Ha->Hb ³J COOH COOH Hb->COOH

References

Technical Support Center: Scaling Up the Production of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 3-(2-Thienyl)acrylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for producing this compound?

A1: The Knoevenagel condensation is the most widely adopted method for the industrial-scale synthesis of this compound. This reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid, typically in the presence of a basic catalyst and a suitable solvent. The reaction is favored for its relatively high yields, operational simplicity, and the availability of starting materials.

Q2: What are the critical process parameters to control during the scale-up of the Knoevenagel condensation for this synthesis?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature: Precise temperature control is vital to manage the exothermic nature of the reaction, prevent side reactions, and ensure consistent product quality.

  • Rate of Addition: The controlled addition of reactants, particularly the catalyst, is essential to maintain the reaction temperature within the desired range and avoid runaway reactions.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, promote effective heat transfer, and maximize contact between reactants. Inadequate mixing can lead to localized hot spots and the formation of by-products.

  • Solvent Selection: The choice of solvent influences reaction kinetics, solubility of reactants and products, and the ease of product isolation.

  • Catalyst Loading: Optimizing the amount of catalyst is a balance between achieving a desirable reaction rate and minimizing costs and potential downstream purification challenges.

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: Key safety considerations include:

  • Exothermic Reaction: The Knoevenagel condensation is exothermic, and the heat generated must be effectively managed to prevent a runaway reaction. This requires a well-designed reactor with adequate cooling capacity and a reliable temperature monitoring and control system.

  • Handling of Reagents: Malonic acid and the catalysts (e.g., piperidine, pyridine) can be corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Dust Explosion: this compound and malonic acid are powders and can pose a dust explosion hazard if handled improperly. Dust control measures and inerting of equipment may be necessary.

  • Solvent Flammability: If a flammable solvent is used, appropriate measures for fire and explosion prevention must be in place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. - Poor mixing. - Side reactions.- Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature. A temperature that is too low may slow down the reaction, while a temperature that is too high can promote by-product formation. - Perform catalyst loading optimization studies. - Ensure the agitation system provides adequate mixing for the reactor scale. - Analyze for by-products to understand competing reaction pathways and adjust conditions accordingly.
Low Purity / Discoloration - Presence of unreacted starting materials. - Formation of by-products due to high reaction temperature or localized hot spots. - Degradation of the product.- Ensure complete reaction or implement an effective purification step to remove unreacted starting materials. - Improve temperature control and mixing to prevent by-product formation. - Consider performing the reaction under an inert atmosphere to prevent oxidation. - Optimize the crystallization and washing steps for efficient removal of impurities.
Poor Filterability of the Product - Fine particle size of the crystalline product. - Presence of impurities that inhibit crystal growth.- Optimize the crystallization process by controlling the cooling rate and agitation. - Consider adding an anti-solvent to promote the growth of larger crystals. - Ensure high purity of the crude product before crystallization.
Reaction Stalls or is Sluggish - Inactive or poisoned catalyst. - Presence of moisture in the reactants or solvent. - Insufficient reaction temperature.- Use a fresh, high-quality catalyst. - Ensure all reactants and the solvent are anhydrous. - Verify and adjust the reaction temperature to the optimal range.
Exotherm and Pressure Build-up - Uncontrolled reaction rate. - Inadequate cooling capacity of the reactor.- Slow down the rate of addition of the catalyst or one of the reactants. - Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the scale of the reaction. - Have an emergency quenching procedure in place.

Data Presentation

The following tables summarize typical quantitative data for the Knoevenagel condensation synthesis of this compound at different scales. Please note that these are illustrative examples, and optimal conditions may vary depending on the specific equipment and process.

Table 1: Reactant Molar Ratios and Catalyst Loading

Parameter Lab Scale (10g) Pilot Scale (1kg) Industrial Scale (100kg)
2-Thiophenecarboxaldehyde (mol)1.01.01.0
Malonic Acid (mol)1.1 - 1.51.1 - 1.31.05 - 1.2
Catalyst (Piperidine, mol%)5 - 103 - 72 - 5

Table 2: Reaction Conditions and Performance

Parameter Lab Scale (10g) Pilot Scale (1kg) Industrial Scale (100kg)
Solvent Pyridine or TolueneToluene or HeptaneToluene or Cyclohexane
Reaction Temperature (°C) 80 - 11090 - 11595 - 120
Reaction Time (hours) 4 - 86 - 128 - 16
Typical Yield (%) 85 - 9580 - 9075 - 88
Typical Purity (%) >98>97>96

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic Acid

  • Piperidine (Catalyst)

  • Toluene (Solvent)

  • Hydrochloric Acid (for acidification)

  • Deionized Water

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/Cooling System for the reactor

  • Filter-Dryer

  • Vacuum Pump

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 2-thiophenecarboxaldehyde and toluene. Begin agitation.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 100 °C).

  • Addition of Malonic Acid and Catalyst: In a separate vessel, prepare a solution of malonic acid and piperidine in toluene. Slowly add this solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the reaction temperature within ±2 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC. The reaction is typically complete when the 2-thiophenecarboxaldehyde is consumed.

  • Cooling and Acidification: Once the reaction is complete, cool the reactor contents to 20-25 °C. Slowly add a dilute solution of hydrochloric acid to acidify the reaction mixture to a pH of 1-2. This will precipitate the product.

  • Product Isolation: Filter the precipitated solid using the filter-dryer.

  • Washing: Wash the filter cake with deionized water to remove any inorganic salts and residual acid.

  • Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Visualizations

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow for this compound Production cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Reactor Reactor 2-Thiophenecarboxaldehyde->Reactor Malonic_Acid Malonic_Acid Catalyst_Solvent Catalyst in Solvent Malonic_Acid->Catalyst_Solvent Catalyst_Solvent->Reactor Cooling Cooling & Acidification Reactor->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration Product Slurry Washing Washing Filtration->Washing Crude Product Drying Drying Washing->Drying Washed Product Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete No Complete Complete Check_Reaction_Completion->Complete Yes Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Check_Purity Analyze Crude Product Purity Complete->Check_Purity High_Impurity High Impurity Level Check_Purity->High_Impurity Yes Low_Impurity Low Impurity Level Check_Purity->Low_Impurity No Action_High_Impurity Optimize Reaction Conditions (Temp, Catalyst) High_Impurity->Action_High_Impurity Investigate_Isolation Investigate Product Isolation Step Low_Impurity->Investigate_Isolation

Caption: Troubleshooting logic for addressing low yield issues.

preventing degradation of 3-(2-Thienyl)acrylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-(2-Thienyl)acrylic acid during storage.

Troubleshooting Guide

Discoloration, changes in physical form, or unexpected experimental results may indicate degradation of this compound. This guide will help you troubleshoot common issues.

Problem Potential Cause Recommended Solution
Yellowing or Darkening of the Solid Photo-degradation or oxidation.Store the compound in an amber vial to protect it from light.[1] Ensure the container is tightly sealed and stored under an inert atmosphere.[1]
Clumping or Caking of the Powder Absorption of moisture (hygroscopic).Store in a desiccator or a dry, well-ventilated area.[2] Ensure the container is tightly sealed.
Polymerization (Solidification or Gelling) Exposure to heat, light, or contaminants. Depletion of polymerization inhibitor.Store at the recommended temperature of 2-8°C.[1][3] Avoid exposure to high temperatures and direct sunlight. Ensure the storage area is free from contaminants.[4] If an inhibitor is used, ensure its level is adequate, especially for long-term storage.[4][5]
Inconsistent Analytical Results (e.g., HPLC, NMR) Presence of dimers or other degradation products.Re-purify the material if necessary. Confirm the chemical structure and purity using appropriate analytical techniques before use. Consider that dimerization can occur over time, influenced by storage temperature.[5]
Poor Solubility Degradation or polymerization.Test the solubility of a small sample in a recommended solvent like chloroform or methanol.[3] If solubility is an issue, the product may have degraded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, amber-colored vial to protect it from light.[1][3] It is also recommended to store it under an inert atmosphere to prevent oxidation.[1]

Q2: How can I visually identify if my this compound has degraded?

A2: Visual signs of degradation can include a change in color from its typical yellow or light brown appearance to a darker shade, or a change in the physical form from a powder to a solid mass, which may indicate polymerization.[1][3]

Q3: What is the primary degradation pathway for this compound?

A3: Like other acrylic acids, this compound is susceptible to polymerization.[4] This process can be initiated by factors such as heat, light, and the presence of contaminants.[4] Over time, dimerization can also occur, which is influenced by the storage temperature.[5]

Q4: Is a polymerization inhibitor necessary for storing this compound?

Q5: Can I store this compound at room temperature?

A5: Storing at room temperature is not recommended. The recommended storage temperature is 2-8°C.[1][3] Higher temperatures can accelerate degradation processes such as polymerization and dimerization.[4][5]

Q6: What analytical methods can be used to assess the purity and degradation of this compound?

A6: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to assess the purity of this compound and identify any degradation products. The melting point can also be a useful indicator of purity; the reported melting point is 145-148°C.[3]

Experimental Protocols

Protocol 1: Visual Inspection

  • Before opening the primary container, visually inspect the material through the container wall (if transparent or semi-transparent).

  • Note any significant color change from the expected yellow or light brown solid.

  • Observe the physical state of the powder. Look for any signs of clumping, caking, or solidification.

Protocol 2: Melting Point Determination

  • Calibrate the melting point apparatus using a known standard.

  • Place a small, representative sample of the this compound in a capillary tube.

  • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature range over which the sample melts. A broad melting range or a melting point significantly lower than the literature value (145-148°C) may indicate the presence of impurities or degradation.[3]

Visual Troubleshooting Workflow

Degradation_Troubleshooting cluster_observe Observation cluster_test Testing cluster_evaluate Evaluation cluster_action Action cluster_prevent Prevention Observe Observe visual signs of degradation (e.g., color change, clumping, polymerization) Test Perform analytical tests (e.g., Melting Point, HPLC, NMR) Observe->Test Evaluate Compare results to specifications Test->Evaluate Degraded Degradation Confirmed Evaluate->Degraded Out of Spec Stable No Degradation Detected Evaluate->Stable Within Spec Purify Consider purification (if feasible) Degraded->Purify Discard Discard and reorder Degraded->Discard Review Review storage conditions: - Temperature (2-8°C) - Light (Amber Vial) - Atmosphere (Inert Gas) - Moisture (Dry) Degraded->Review Use Proceed with experiment Stable->Use Stable->Review Purify->Test

Caption: Troubleshooting workflow for identifying and addressing potential degradation of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_initiators Initiators cluster_products Degradation Products TAA This compound Polymer Polymer TAA->Polymer Polymerization Dimer Dimer TAA->Dimer Dimerization Oxidation_Products Oxidation Products TAA->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis Products TAA->Hydrolysis_Products Hydrolysis Heat Heat Heat->Polymer Heat->Dimer Light Light Light->Polymer Contaminants Contaminants Contaminants->Polymer Oxygen Oxygen Oxygen->Oxidation_Products Moisture Moisture Moisture->Hydrolysis_Products

Caption: Potential degradation pathways for this compound.

References

catalyst selection for efficient synthesis of 3-(2-Thienyl)acrylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-thienyl)acrylic acid and its analogs. These compounds are valuable building blocks in the development of pharmaceuticals and other bioactive molecules.[1][2][3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogs via common synthetic routes.

Issue 1: Low or No Yield in Knoevenagel Condensation

  • Question: I am attempting to synthesize a this compound analog using a Knoevenagel condensation between 2-thiopheneacetonitrile and an aryl aldehyde, but I am observing very low to no product formation. What are the potential causes and solutions?

  • Answer: Low yields in Knoevenagel condensations can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Choice and Amount: The catalyst is typically a weak base, such as piperidine or pyridine.[5][6][7] Ensure the catalyst is not degraded and is used in an appropriate catalytic amount. While primary and secondary amines are effective, tertiary amines may lead to a base-catalyzed aldol mechanism instead.[7]

    • Reaction Conditions:

      • Temperature: The reaction is often conducted in hot ethanol.[5][8] Ensure the reaction temperature is optimal for the specific substrates being used.

      • Solvent: While ethanol is common, other solvents like acetonitrile or benzene can be effective.[9] The choice of solvent can significantly impact the reaction.[10]

      • Water Removal: The Knoevenagel condensation produces water as a byproduct.[11] This can shift the equilibrium back towards the reactants. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves to the reaction mixture.[11]

    • Reactant Quality: Verify the purity of your 2-thiopheneacetonitrile and the aryl aldehyde. Impurities can interfere with the reaction.

    • Substrate Reactivity: Aldehydes generally react faster than ketones in Knoevenagel condensations.[11] If you are using a ketone, you may need more forcing conditions (higher temperature, longer reaction time).

Issue 2: Catalyst Deactivation and Low Yields in Heck Reaction

  • Question: My Heck reaction for the synthesis of a this compound analog is giving poor yields, and I suspect catalyst deactivation. How can I address this?

  • Answer: Catalyst deactivation is a common issue in Heck reactions.[12][13] Here are some troubleshooting steps:

    • Catalyst Pre-activation and Choice: Palladium(II) precursors like Pd(OAc)₂ often require reduction to Pd(0) to enter the catalytic cycle.[14] The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly affect catalyst activity, stability, and selectivity.[9][15] Electron-donating ligands can enhance the activity and stability of the palladium catalyst.[9]

    • Reaction Conditions:

      • Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[14] Common bases include triethylamine, potassium carbonate, and sodium acetate.[16] Ensure the base is of good quality and used in sufficient quantity.

      • Solvent: The choice of solvent can influence the reaction. Various solvent systems, including aqueous media and ionic liquids, have been explored.[12][16]

      • Temperature: High temperatures can sometimes lead to catalyst decomposition. Microwave heating has been shown to accelerate the reaction and in some cases, prevent catalyst deactivation.[12]

    • Catalyst Regeneration: In some cases, introducing a reducing agent can have a positive effect on the ratio of catalyst deactivation and regeneration rates.[17]

    • Side Reactions: The formation of reductive Heck products can be a competing reaction.[12] Optimizing the base, temperature, substrate, and solvent can help minimize this side reaction.

Issue 3: Poor Yields and Long Reaction Times in Perkin Reaction

  • Question: I am using the Perkin reaction to synthesize a this compound analog, but the reaction is slow and the yields are low. How can I optimize this reaction?

  • Answer: The Perkin reaction often requires high temperatures and long reaction times.[18] Here are some ways to improve its efficiency:

    • Catalyst: The reaction is typically catalyzed by a weak base, which is the alkali salt of the acid anhydride used.[19] Anhydrous sodium acetate is a common choice, and its anhydrous form is often recommended for better results.[18][20]

    • Reaction Conditions:

      • Temperature and Heating Method: Microwave irradiation can dramatically shorten reaction times compared to conventional heating.[18][20]

      • Reactants: The acid anhydride must have at least two alpha-hydrogens for the reaction to proceed.[19]

    • Alternative Catalysts: While alkali salts are standard, other bases can also be used.[19] Some studies suggest that when using microwave irradiation, bases other than sodium acetate might be more effective.[18]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound and its analogs?

    • A1: The most prevalent methods include the Knoevenagel condensation, the Heck reaction, and the Perkin reaction. The choice of method often depends on the available starting materials and the desired substituents on the final product.

  • Q2: How do I choose the right catalyst for my synthesis?

    • A2:

      • Knoevenagel Condensation: Weakly basic amines like piperidine or pyridine are commonly used.[6]

      • Heck Reaction: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often used with phosphine ligands.[16]

      • Perkin Reaction: The alkali salt of the acid anhydride reactant, such as anhydrous sodium acetate, typically serves as the base catalyst.[19]

  • Q3: What are some common side products to look out for?

    • A3:

      • In the Heck reaction , the formation of a reductive Heck product is a common side reaction.[12]

      • In the Knoevenagel condensation , self-condensation of the aldehyde or ketone can occur if a strong base is used.[6]

      • In the Perkin reaction , side reactions can lead to the formation of various byproducts depending on the specific reactants and conditions.

  • Q4: How can I purify the final this compound product?

    • A4: Purification is typically achieved through recrystallization. The choice of solvent for recrystallization will depend on the specific analog synthesized. For acrylic acid itself, which can polymerize, purification might involve techniques like vacuum transfer distillation at low temperatures or passing it through a column of inhibitor remover.

Data Presentation

Table 1: Catalyst and Base Comparison for Heck Reaction

Catalyst PrecursorLigandBaseSolventYield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMFVaries[14]
PdCl₂NoneK₂CO₃NMPVaries[16]
Pd(0)(PPh₃)₄PPh₃NaOAcAcetonitrileVaries[14]

Table 2: Conditions for Knoevenagel Condensation

Aldehyde/KetoneActive Methylene CompoundCatalystSolventTemperature (°C)Yield (%)Reference
2-ThiophenecarboxaldehydeMalonic AcidPiperidinePyridineRefluxHigh[6]
Aryl Aldehyde2-ThiopheneacetonitrilePiperidineEthanolHot30-46[5][8]
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolNot specifiedNot specified[6]

Table 3: Perkin Reaction Conditions

Aromatic AldehydeAcid AnhydrideBase CatalystTemperature (°C)Yield (%)Reference
BenzaldehydeAcetic AnhydrideSodium AcetateHighVaries[19]
SalicylaldehydeAcetic AnhydrideSodium AcetateHighVaries[19]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • To a solution of the aryl aldehyde (1 equivalent) in ethanol, add 2-thiopheneacetonitrile (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., a few drops).[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction

  • In a reaction vessel, combine the aryl halide or triflate (1 equivalent), the acrylic acid or its ester (1-1.5 equivalents), a palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃, 2-10 mol%).

  • Add a suitable solvent (e.g., DMF, acetonitrile) and a base (e.g., Et₃N, 2-3 equivalents).[16]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Perkin Reaction

  • Combine the aromatic aldehyde (1 equivalent), the acid anhydride (2-3 equivalents), and the anhydrous alkali salt of the acid (e.g., sodium acetate, 1-1.5 equivalents).[19]

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and add water to hydrolyze the excess anhydride.

  • Acidify the mixture with hydrochloric acid to precipitate the α,β-unsaturated acid.

  • Filter the solid product, wash with cold water, and purify by recrystallization.

Visualizations

Experimental_Workflow_Knoevenagel cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Aryl Aldehyde C Mix Reactants in Ethanol A->C B 2-Thiopheneacetonitrile B->C D Add Piperidine (Catalyst) C->D E Reflux D->E F Cool to RT E->F G Filter Precipitate or Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H I Final Product: 3-(2-Thienyl)acrylic Acid Analog H->I

Caption: Workflow for Knoevenagel Condensation.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII R-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition AlkeneComplex [R-Pd(II)(Alkene)(L₂)]⁺X⁻ PdII->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(COOR')-Pd(II)-X(L₂) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(II)-H(L₂)]⁺X⁻ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Product ProductComplex->Product HXBase [H-Base]⁺X⁻ ProductComplex->HXBase Start Start Start->Pd0 RX R-X (Aryl Halide) RX->Pd0 Alkene Alkene Alkene->PdII Base Base Base->ProductComplex

Caption: Catalytic Cycle of the Heck Reaction.

Perkin_Reaction_Mechanism Anhydride Acid Anhydride Enolate Enolate Intermediate Anhydride->Enolate Deprotonation AldolAdduct Aldol-type Adduct Enolate->AldolAdduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->AldolAdduct UnsatAnhydride Unsaturated Mixed Anhydride AldolAdduct->UnsatAnhydride Acyl Transfer & Dehydration FinalProduct α,β-Unsaturated Acid (Final Product) UnsatAnhydride->FinalProduct Hydrolysis Base Base (e.g., AcO⁻) Base->Enolate H2O H₂O H2O->FinalProduct

Caption: Simplified Mechanism of the Perkin Reaction.

References

Technical Support Center: Refining Workup Procedures for 3-(2-Thienyl)acrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for reactions involving 3-(2-Thienyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Knoevenagel condensation and the Heck reaction. The Knoevenagel condensation involves the reaction of 2-thiophenecarboxaldehyde with malonic acid, typically in the presence of a base like pyridine and piperidine. The Heck reaction utilizes the palladium-catalyzed coupling of 2-bromothiophene with acrylic acid.

Q2: My this compound product is impure after the initial workup. What are the likely impurities?

A2: Impurities can vary depending on the synthetic route. In a Knoevenagel condensation, common impurities include unreacted 2-thiophenecarboxaldehyde, malonic acid, and potentially polymeric byproducts. For the Heck reaction, impurities often consist of residual palladium catalyst, phosphine ligands (if used), and byproducts from side reactions such as the homocoupling of 2-bromothiophene.

Q3: What is the role of the base in the Heck reaction for synthesizing this compound?

A3: The base in the Heck reaction is crucial for neutralizing the hydrogen halide (e.g., HBr) that is generated during the catalytic cycle. This neutralization is essential to regenerate the active Pd(0) catalyst and allow the reaction to proceed. Common bases include organic amines like triethylamine (Et3N) and inorganic bases such as potassium carbonate (K2CO3).[1]

Q4: Can the sulfur atom in the thiophene ring interfere with the palladium catalyst in the Heck reaction?

A4: Yes, the sulfur atom in the thiophene ring can coordinate to the palladium catalyst, which may lead to catalyst deactivation and lower reaction yields. The choice of appropriate ligands can sometimes mitigate this issue.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Issue 1: Low Yield of Isolated Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating the workup.
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriately adjusted to either protonate or deprotonate the carboxylic acid for efficient extraction into the desired phase. Multiple extractions with a suitable organic solvent are recommended.
Precipitation Issues If precipitating the product from a solution, ensure the appropriate anti-solvent is used and that the solution is sufficiently cooled to maximize precipitation.
Suboptimal Reaction Conditions Review the reaction temperature, catalyst loading, and base used. Heck reactions often require temperatures above 100 °C to proceed efficiently.[2]
Issue 2: Contamination of the Final Product with Palladium Catalyst
Possible Cause Troubleshooting Step
Residual Palladium from Heck Reaction During the workup, after dilution with an organic solvent, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to help remove residual palladium.
Ineffective Filtration If the palladium catalyst is supported on a solid material, ensure complete removal by filtering the reaction mixture through a pad of celite or a similar filter aid.
Issue 3: Difficulty in Removing Byproducts from Knoevenagel Condensation
Possible Cause Troubleshooting Step
Unreacted Aldehyde Wash the organic extract with an aqueous solution of sodium bisulfite to form a soluble adduct with the excess aldehyde, which can then be removed in the aqueous phase.
Unreacted Malonic Acid Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate) to deprotonate and extract the acidic malonic acid into the aqueous phase. Be cautious not to use a strong base that could deprotonate the desired product if it is also acidic.

Data Presentation

Table 1: Heck Reaction Conditions for the Synthesis of Thiophene Acrylates
Aryl Halide Alkene Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-BromothiopheneAcrylic AcidPd(OAc)₂K₂CO₃DMF1302093[2]
4-BromoacetophenoneAcrylic AcidPd(OAc)₂K₂CO₃DMF1302098[2]
4-BromoacetophenoneAcrylic AcidNaHCO₃DMF1302099[2]
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
Aldehyde Active Methylene Compound Catalyst Solvent Temp (°C) Time Yield (%) Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[3]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[3]
BenzaldehydeMalonic AcidPiperidinePyridineWater BathSeveral hours-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

Materials:

  • 2-Bromothiophene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1.0 mmol), acrylic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation (Doebner Modification)

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • To a solution of 2-thiophenecarboxaldehyde (1.0 mmol) and malonic acid (1.1 mmol) in pyridine, add a catalytic amount of piperidine (a few drops).

  • Heat the mixture on a water bath. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude this compound can be further purified by recrystallization.[4]

Mandatory Visualizations

Signaling Pathways

Thiophene derivatives, including structures related to this compound, have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiophene_Derivative Thiophene Derivative (e.g., this compound derivative) Thiophene_Derivative->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by thiophene derivatives.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Beta_Catenin Potential Inhibition of signaling

Caption: Wnt/β-catenin signaling pathway and potential points of inhibition.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Reactants (e.g., 2-Bromothiophene, Acrylic Acid) Reaction_Vessel Reaction at Elevated Temperature Reactants->Reaction_Vessel Catalyst_Base Catalyst & Base (e.g., Pd(OAc)₂, K₂CO₃) Catalyst_Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching (e.g., with Water) Reaction_Vessel->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., Brine) Extraction->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Purification (e.g., Column Chromatography or Recrystallization) Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(2-Thienyl)acrylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(2-Thienyl)acrylic acid and its analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Overview of Biological Activities

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The core structure, consisting of a thiophene ring linked to an acrylic acid moiety, provides a template for modifications that can significantly modulate their therapeutic properties. The primary areas of demonstrated activity include:

  • Anticancer Activity: Analogs, particularly acrylonitrile derivatives, have shown potent cytotoxic effects against various cancer cell lines. This activity is often mediated through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

  • Antimicrobial Activity: Several derivatives exhibit inhibitory activity against fungal and bacterial pathogens, highlighting their potential as novel anti-infective agents.

  • Anti-inflammatory Activity: While less explored, the acrylic acid moiety suggests potential for anti-inflammatory effects through the modulation of inflammatory pathways.

This guide will delve into the quantitative data supporting these activities, detail the experimental methodologies used for their evaluation, and visualize the key mechanisms of action.

Comparative Analysis of Biological Activity Data

The biological activities of this compound analogs are summarized below in tabular format for easy comparison. The data is primarily focused on anticancer and antifungal activities, for which quantitative experimental data is most readily available in the current literature.

Anticancer Activity

The anticancer potential of this compound analogs, specifically 3-aryl-2-(2-thienyl)acrylonitriles, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR-Group (Substitution on Aryl Ring)HepG2 (Liver Cancer) IC50 (µM)Huh-7 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)H-460 (Lung Cancer) IC50 (µM)SF-268 (CNS Cancer) IC50 (µM)
1a 4-Methoxy1.120.85---
1b 3,4-Dimethoxy0.880.65---
1c 3-Hydroxy-4-methoxy0.550.32---
1d 4-Hydroxy-3-methoxy>20>20---
1e 3-Methyl-4-methoxy1.050.98---
7a 4-Chloro-->10>10>10
7f 2,4-Dichloro--0.110.180.10
7h 4-Nitro--0.390.661.76
8d 4-Nitro (Z-isomer)--0.801.403.10
Sorafenib Reference Drug1.981.23---
Adriamycin Reference Drug--0.160.180.14

Data sourced from multiple studies, direct comparison should be made with caution.

VEGFR-2 Kinase Inhibition

A key mechanism behind the anticancer activity of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.

Compound IDVEGFR-2 Inhibition IC50 (µM)
1b >10
1c 3.32
Antifungal Activity

A selection of 3-aryl-2-(2-thienyl)acrylonitrile analogs has been screened for antifungal activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound IDR-Group (Substitution on Aryl Ring)Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
7a 4-Chloro>25>25
7f 2,4-Dichloro6.253.12
7h 4-Nitro12.56.25
8d 4-Nitro (Z-isomer)12.56.25
Amphotericin B Reference Drug0.25-10.25-1
Anti-inflammatory and Antibacterial Activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh-7)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (this compound analogs)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, the kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the specific substrate.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells using the lysis buffer.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

  • The increase in caspase-3 activity is calculated relative to the untreated control.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="3-(2-Thienyl)acrylic\nAcid Analog", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PI3K; VEGFR2 -> PLCg; VEGFR2 -> Ras; PI3K -> Akt; Akt -> Survival; PLCg -> Proliferation; Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; ERK -> Migration; Proliferation -> Angiogenesis; Survival -> Angiogenesis; Migration -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of analogs.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays cluster_data Data Analysis cell_culture Cell Culture (Cancer Cell Lines) compound_treatment Treatment with Analogs cell_culture->compound_treatment mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Caspase-3) compound_treatment->apoptosis_assay kinase_assay VEGFR-2 Kinase Inhibition Assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay->ic50_determination kinase_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis mic_determination MIC Determination mic_determination->sar_analysis

Unveiling the Action of 3-(2-Thienyl)acrylic Acid Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanisms of action for derivatives of 3-(2-Thienyl)acrylic acid, a key scaffold in the development of novel kinase inhibitors. Primarily utilized in the synthesis of potent therapeutic agents, this core structure has given rise to compounds targeting critical signaling pathways in diseases such as cancer and neurodegenerative disorders. This document serves as a vital resource for researchers, scientists, and drug development professionals by presenting objective comparisons of these derivatives with other established inhibitors, supported by experimental data and detailed protocols.

While this compound itself is a foundational chemical building block, its derivatives have been prominently featured in the development of inhibitors for two key protein kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This guide will explore the validation of these mechanisms of action, offering a comparative analysis of their performance against alternative inhibitors.

GSK-3β Inhibition: A Target in Neurodegenerative Disease and Diabetes

Derivatives of this compound have been instrumental in the synthesis of novel benzothiazepinones that act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes. The comparative efficacy of a this compound-derived GSK-3β inhibitor versus other known inhibitors is presented below.

Table 1: Comparison of GSK-3β Inhibitor Efficacy

CompoundTargetIC50 (nM)
This compound Derivative (Hypothetical) GSK-3β Data Not Available
TideglusibGSK-360
LY2090314GSK-3α/β1.5/0.9
SB-415286GSK-3α/β31 (Ki)
COB-187GSK-3α/β22/11
BRD3731GSK-3β15

Note: As this compound is a precursor, direct IC50 values are not available. The efficacy of its derivatives would be determined in specific assays.

VEGFR-2 Inhibition: A Strategy in Anti-Angiogenic Cancer Therapy

Structurally related compounds, specifically 3-aryl-2-(2-thienyl)acrylonitriles, have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively stifle the blood supply to tumors, representing a promising anti-cancer strategy.

Table 2: Comparison of VEGFR-2 Inhibitor Efficacy

CompoundTargetIC50 (µM)
3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile (1c) VEGFR-2 3.32 [2]
SorafenibMulti-kinase (including VEGFR-2)0.09 (VEGFR-2)
SunitinibMulti-kinase (including VEGFR-2)0.009 (VEGFR-2)
AxitinibVEGFR-1, -2, -30.0002 (VEGFR-2)
PazopanibMulti-kinase (including VEGFR-2)0.03 (VEGFR-2)

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the signaling pathways of GSK-3β and VEGFR-2 and the points at which inhibitors derived from this compound exert their effects.

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin GSK3B GSK-3β Axin->GSK3B APC APC APC->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor This compound Derivative Inhibitor->GSK3B

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a this compound derivative on GSK-3β.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

GSK-3β Kinase Assay Protocol (Luminescence-Based)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against GSK-3β.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer by diluting a 5X stock solution with nuclease-free water.

    • Prepare serial dilutions of the test compound (and reference inhibitors) in the 1X Kinase Buffer. A final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant human GSK-3β enzyme in 1X Kinase Buffer.

    • Prepare a substrate/ATP mixture containing a specific GSK-3β substrate peptide and ATP at a concentration near its Km.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a white 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the diluted GSK-3β enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescent signal is inversely proportional to GSK-3β activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol describes a method for measuring the in vitro inhibitory potency of a test compound against VEGFR-2.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer from a 5X stock solution.

    • Prepare serial dilutions of the test compound in 1X Kinase Buffer, maintaining a constant DMSO concentration (e.g., <1%).

    • Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in 1X Kinase Buffer.

    • Prepare a master mix containing 1X Kinase Buffer, ATP, and a suitable poly(Glu, Tyr) substrate.

  • Assay Procedure:

    • Dispense the master mix into the wells of a white 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include positive and negative controls.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

    • Terminate the kinase reaction and quantify the remaining ATP using a commercial ATP detection kit.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Generate a dose-response curve and calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase Buffer, Test Compounds, Enzyme, and Substrate/ATP Mix add_compounds Add Test Compounds to 96-well Plate prep_reagents->add_compounds add_enzyme Add Kinase Enzyme add_compounds->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data

Caption: General experimental workflow for in vitro kinase inhibition assays.

References

comparative study of different synthetic routes to 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of four prominent synthetic routes for the preparation of 3-(2-thienyl)acrylic acid, a valuable heterocyclic building block in the development of pharmaceuticals and functional materials. The comparison focuses on key methodologies: the Knoevenagel Condensation, Perkin Reaction, Heck Reaction, and Wittig Reaction. Each method is evaluated based on its reaction conditions, yields, and overall efficiency, supported by generalized experimental protocols and quantitative data to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on factors such as starting material availability, desired yield, reaction conditions, and purification requirements. The following table summarizes the quantitative data associated with four common methods for synthesizing this compound.

Synthetic RouteReactant 1Reactant 2Key Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Knoevenagel 2-ThiophenecarboxaldehydeMalonic AcidPiperidine, PyridinePyridine100 (Reflux)2-485-95
Perkin 2-ThiophenecarboxaldehydeAcetic AnhydrideSodium AcetateAcetic Anhydride160-1805-850-70
Heck 2-BromothiopheneAcrylic AcidPd(OAc)₂, PPh₃, Et₃NAcetonitrile/DMF80-12012-2470-85
Wittig 2-Thiophenecarboxaldehyde(Carboxymethyl)triphenylphosphonium bromideStrong Base (e.g., NaH)THF/DMF25-602-675-90

Visualization of Synthetic Pathways

The following diagram illustrates the different starting materials and general transformations for each synthetic route leading to the common product, this compound.

G ThioAld 2-Thiophenecarboxaldehyde Knoevenagel Knoevenagel Condensation ThioAld->Knoevenagel Perkin Perkin Reaction ThioAld->Perkin Wittig Wittig Reaction ThioAld->Wittig Malonic Malonic Acid Malonic->Knoevenagel AcAn Acetic Anhydride AcAn->Perkin BromoThio 2-Bromothiophene Heck Heck Reaction BromoThio->Heck AcrylicAcid Acrylic Acid AcrylicAcid->Heck YlidePrecursor Phosphonium Salt + Base YlidePrecursor->Wittig Product This compound Knoevenagel->Product Perkin->Product Heck->Product Wittig->Product

Caption: Synthetic routes to this compound.

Experimental Protocols

Below are generalized protocols for the key synthetic methods described. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Knoevenagel Condensation Protocol

This method is often favored for its high yields and relatively mild conditions. It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid.

  • Materials: 2-thiophenecarboxaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

    • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approx. 100-115°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude solid product, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Perkin Reaction Protocol

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride.[1][2] This reaction typically requires high temperatures.[3]

  • Materials: 2-thiophenecarboxaldehyde, acetic anhydride, anhydrous sodium acetate.

  • Procedure:

    • Combine 2-thiophenecarboxaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and freshly fused anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with an air condenser.

    • Heat the mixture in an oil bath at 160-180°C for 5-8 hours.[3]

    • Allow the mixture to cool slightly and then pour it into a beaker of water while still hot.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

    • If the product does not crystallize upon cooling, acidify the solution with dilute hydrochloric acid.

    • Filter the precipitated crude product, wash with cold water, and dry.

    • Purify the product by recrystallization from a suitable solvent.

Heck Reaction Protocol

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4]

  • Materials: 2-bromothiophene, acrylic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), acetonitrile or DMF.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the solvent (acetonitrile or DMF).

    • Add 2-bromothiophene (1 equivalent) and acrylic acid (1.2 equivalents) to the flask.

    • Add triethylamine (1.5-2 equivalents) as the base.

    • Heat the reaction mixture to 80-120°C and stir until TLC analysis indicates the consumption of the starting material (typically 12-24 hours).

    • Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove palladium salts.

    • Wash the organic phase with dilute acid (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Wittig Reaction Protocol

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[5] This method offers excellent control over the location of the newly formed double bond.

  • Materials: (Carboxymethyl)triphenylphosphonium bromide, sodium hydride (NaH) or other strong base, 2-thiophenecarboxaldehyde, anhydrous THF or DMF.

  • Procedure:

    • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (carboxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide formation is complete (indicated by a color change).

    • Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of 2-thiophenecarboxaldehyde (1 equivalent) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Acidify the aqueous layer with dilute HCl to a pH of ~2 to precipitate the product.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product often contains triphenylphosphine oxide, which can be removed via column chromatography or recrystallization.[6]

References

3-(2-Thienyl)acrylic acid versus other heterocyclic acrylic acids in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of 3-(2-thienyl)acrylic acid and its structural analogs, 3-(2-furyl)acrylic acid and 3-(2-pyrrolyl)acrylic acid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these heterocyclic compounds. While direct comparative studies are limited, this guide consolidates available data on their individual biological activities, offering insights into their potential applications.

Executive Summary

Heterocyclic acrylic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on three key analogs: this compound, 3-(2-furyl)acrylic acid, and 3-(2-pyrrolyl)acrylic acid. The available research indicates distinct areas of biological activity for each compound and their derivatives. 3-(2-furyl)acrylic acid has demonstrated notable antifungal properties. Derivatives of this compound have been investigated for their anticancer potential through the inhibition of key signaling pathways. The biological profile of 3-(2-pyrrolyl)acrylic acid is less defined in the literature, with research primarily focusing on the activities of broader classes of pyrrole-containing compounds.

Data Summary

The following tables summarize the available quantitative data for the biological activity of the discussed heterocyclic acrylic acids and their derivatives. It is important to note that the data presented is derived from different experimental setups and, in the case of this compound, from a derivative rather than the parent compound.

Table 1: Antifungal Activity of 3-(2-Furyl)acrylic Acid against Candida Species

Candida SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)[1]
C. albicans64 - 128
C. glabrata256
C. parapsilosis128
C. tropicalis512

Table 2: Anticancer and Kinase Inhibitory Activity of a 3-(2-Thienyl)acrylonitrile Derivative

Data for 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile, a derivative of this compound.

AssayCell Line / TargetIC50 (µM)[2]
Antiproliferative ActivityHuH-7 (Hepatoma)3.1
Kinase InhibitionVEGFR-23.32[2]

Biological Activities and Mechanisms of Action

This compound and its Derivatives

This compound serves as a versatile scaffold for the synthesis of compounds with significant biological activities. While data on the parent compound is limited, its derivatives have shown promise in oncology.

Anticancer Activity: A notable derivative, 3-aryl-2-(2-thienyl)acrylonitrile, has demonstrated potent antiproliferative activity against hepatoma cells. This activity is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

VEGFR2_Inhibition_Pathway

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: this compound is also utilized in the synthesis of novel benzothiazepinones that act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[3]. GSK-3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease.

GSK3B_Inhibition_Workflow

3-(2-Furyl)acrylic Acid

3-(2-Furyl)acrylic acid has demonstrated notable antifungal activity, particularly against various species of Candida, which are common causes of fungal infections in humans.

Antifungal Activity: Studies have determined the Minimum Inhibitory Concentration (MIC) of 3-(2-furyl)acrylic acid against clinically relevant Candida species. The compound shows varying degrees of efficacy against different species, with the most potent activity observed against C. albicans and C. parapsilosis.[1] The mechanism of its antifungal action is thought to involve the disruption of fungal cell membrane integrity and function.

3-(2-Pyrrolyl)acrylic Acid

The biological activities of 3-(2-pyrrolyl)acrylic acid are not well-documented in publicly available literature. However, the pyrrole ring is a common motif in a vast number of biologically active compounds.

General Activities of Pyrrole Derivatives: Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The biological effects of these compounds are highly dependent on the nature and position of substituents on the pyrrole ring. Further research is needed to specifically elucidate the biological profile of 3-(2-pyrrolyl)acrylic acid.

Experimental Protocols

Antifungal Susceptibility Testing of 3-(2-Furyl)acrylic Acid

The antifungal activity of 3-(2-furyl)acrylic acid against Candida species was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline.

  • Inoculum Preparation: Candida strains were cultured on Sabouraud Dextrose Agar at 35°C for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of 3-(2-furyl)acrylic acid was prepared in a suitable solvent and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of test concentrations.

  • Incubation: An equal volume of the fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the drug-free control well.

Antifungal_Susceptibility_Workflow

Conclusion

This comparative guide highlights the distinct and promising biological activities of this compound, 3-(2-furyl)acrylic acid, and their analogs. While 3-(2-furyl)acrylic acid shows potential as an antifungal agent, derivatives of this compound are being explored for their anticancer and neuroprotective applications. The biological profile of 3-(2-pyrrolyl)acrylic acid remains an area for future investigation. The lack of direct comparative studies underscores the need for further research to systematically evaluate these compounds in standardized biological assays. Such studies would provide a clearer understanding of their structure-activity relationships and help prioritize candidates for further drug development.

References

cross-reactivity analysis of 3-(2-Thienyl)acrylic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-(2-thienyl)acrylic acid-based inhibitors reveals a diverse range of biological activities and varying degrees of selectivity, highlighting their potential in different therapeutic areas. This guide provides an objective comparison of their performance against various targets, supported by experimental data, to aid researchers and drug development professionals in their investigations.

Performance Comparison of Inhibitors

The inhibitory potential of this compound derivatives has been evaluated against several biological targets, including protein kinases, enzymes, and membrane transporters. The following tables summarize the quantitative data on their inhibitory activity.

Multi-Kinase Inhibition Profile of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives

A study on new 3-aryl-2-(2-thienyl)acrylonitriles identified compound 1c as a multi-kinase inhibitor with notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2].

Target KinaseCompound 1c (% Inhibition)Compound 1c (IC50)
VEGFR-2 (KDR)89%3.32 µM
VEGFR-175%Not Reported
c-KIT61%Not Reported
CLK169%Not Reported
Pim-171%Not Reported
Pim-260%Not Reported

Inhibition percentages were determined in an enzymatic kinase assay.[1]

Enzyme Inhibition by Natural Acrylic Acid Derivatives

Three new acrylic acid derivatives isolated from Achillea mellifolium were assessed for their inhibitory potential against urease and α-glucosidase[3].

CompoundUrease IC50 (µM)α-Glucosidase Inhibition
Compound 116.87 ± 0.02Mild
Compound 213.71 ± 0.07Mild
Compound 310.46 ± 0.03Mild
Thiourea (Standard)21.5 ± 0.01Not Applicable

All three isolated compounds demonstrated more potent urease inhibition than the standard inhibitor, thiourea.[3]

Monocarboxylate Transporter (MCT) Inhibition

A derivative, MCT1 Inhibitor III, an α-cyanocinnamate analog, has shown potent and reversible inhibition of MCT1 activity. For comparison, data for AZD3965, a well-characterized MCT1 inhibitor, is also included. Although not a direct this compound derivative, its data provides context for potent and selective MCT inhibition.

InhibitorTargetIC50 / KiSelectivity
MCT1 Inhibitor IIIMCT1IC50 = 11 nMNot specified
AZD3965MCT1Ki = 1.6 nM~12.5-fold selective over MCT2 (Ki = 20.0 nmol/L); No inhibition of MCT3 or MCT4[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Kinase Inhibition Assay

The inhibitory activity of the 3-aryl-2-(2-thienyl)acrylonitrile derivative, compound 1c, was determined using an enzymatic kinase assay. Compound 1c was screened against a panel of 43 protein kinases. The assay measured the residual activity of the kinases in the presence of the compound, and the results were expressed as a percentage of inhibition relative to a non-treated control[1]. The IC50 value for VEGFR-2 was determined from dose-response curves[1].

Urease Inhibition Assay

The inhibitory potential of acrylic acid derivatives against jack bean urease was evaluated in vitro. The assay likely involved measuring the ammonia produced from the hydrolysis of urea by urease. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) was determined. Thiourea was used as a standard inhibitor for comparison[3].

MCT1-Dependent Lactate Uptake Assay

The inhibitory effect on MCT1 was assessed by measuring the uptake of [¹⁴C]-labeled lactate into cells expressing the transporter, such as the rat brain endothelial cell line RBE4. The reduction in lactate uptake in the presence of the inhibitor was used to determine the IC50 value. This assay provides a functional measure of the inhibitor's potency.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_screening Biological Screening cluster_validation In Vitro & In Vivo Validation s1 Synthesis of This compound Derivatives s2 Structural Characterization (NMR, MS) s1->s2 b1 Primary Screening (e.g., Kinase Panel) s2->b1 b2 Secondary Assays (e.g., IC50 Determination) b1->b2 b3 Cross-Reactivity Profiling b2->b3 v1 Cell-Based Assays (e.g., Lactate Uptake) b3->v1 v2 Animal Models v1->v2

Caption: A generalized workflow for the discovery and evaluation of novel inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Compound 1c (3-Aryl-2-(2-thienyl)acrylonitrile) Inhibitor->VEGFR2 Inhibits

References

A Spectroscopic Comparison of 3-(2-Thienyl)acrylic Acid and Its Precursors: Thiophene-2-carbaldehyde and Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3-(2-thienyl)acrylic acid with its precursors, thiophene-2-carbaldehyde and malonic acid. The analysis focuses on Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy to highlight the structural transformations that occur during the synthesis. This information is valuable for researchers in organic synthesis and drug development for reaction monitoring and product characterization.

Synthesis Pathway

This compound is synthesized via the Knoevenagel condensation of thiophene-2-carbaldehyde and malonic acid. This reaction involves the formation of a new carbon-carbon double bond, extending the conjugated system of the thiophene ring.

G Thiophene_CHO Thiophene-2-carbaldehyde Thienyl_Acrylic_Acid This compound Thiophene_CHO->Thienyl_Acrylic_Acid Thiophene_CHO->sub_node Malonic_Acid Malonic Acid Malonic_Acid->Thienyl_Acrylic_Acid Malonic_Acid->sub_node reaction_label + Pyridine / Piperidine - H₂O, - CO₂ reaction_label->Thienyl_Acrylic_Acid sub_node->reaction_label

Caption: Knoevenagel condensation of thiophene-2-carbaldehyde and malonic acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
Functional GroupThiophene-2-carbaldehydeMalonic AcidThis compound
O-H Stretch (Carboxylic Acid) -3400-2400 (broad)3300-2500 (broad)
C-H Stretch (Aldehyde) ~2850, ~2750--
C=O Stretch (Carbonyl) ~1665[1]~1710, ~1640[2]~1680
C=C Stretch (Alkene) --~1625
C=C Stretch (Thiophene Ring) ~1520-~1530
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
Proton EnvironmentThiophene-2-carbaldehyde (in CDCl₃)[3]Malonic Acid (in DMSO-d₆)[4]This compound (in DMSO-d₆)
Carboxylic Acid (-COOH) -~12.5 (broad s)~12.4 (broad s)
Aldehyde (-CHO) ~9.9 (s)--
Vinyl (-CH=CH-) --~7.7 (d), ~6.3 (d)
Thiophene Ring 7.2-7.8 (m)-7.1-7.8 (m)
Methylene (-CH₂-) -~3.1 (s)-
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon EnvironmentThiophene-2-carbaldehyde (in CDCl₃)[3]Malonic AcidThis compound
Carboxylic Acid (-COOH) -~170~168
Aldehyde (-CHO) ~183[3]--
Vinyl (-CH=CH-) --~142, ~119
Thiophene Ring 128-144-128-140
Methylene (-CH₂-) -~41-
Table 4: UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
Thiophene-2-carbaldehyde ~260, ~285Ethanol
Malonic Acid No significant absorption > 220 nmWater
This compound ~315Ethanol

Analysis of Spectroscopic Changes

The conversion of thiophene-2-carbaldehyde and malonic acid into this compound results in distinct changes in their respective spectra, providing clear evidence of the reaction's progression.

  • FT-IR Spectroscopy : The most significant changes include the disappearance of the characteristic aldehyde C-H stretching bands (~2850 and ~2750 cm⁻¹) from thiophene-2-carbaldehyde. The broad O-H absorption of malonic acid is replaced by a similar broad O-H band from the carboxylic acid group in the product. A new peak corresponding to the C=C stretching of the newly formed alkene appears around 1625 cm⁻¹. The C=O stretching frequency also shifts, reflecting the change from an aldehyde and a saturated dicarboxylic acid to an α,β-unsaturated carboxylic acid.

  • ¹H NMR Spectroscopy : In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal at ~9.9 ppm and the methylene proton signal of malonic acid at ~3.1 ppm are key indicators of the reaction. Concurrently, two new doublets appear in the vinyl region (~6.3 and ~7.7 ppm), characteristic of the trans-alkene protons. The broad singlet for the carboxylic acid proton remains, while the signals for the thiophene ring protons are retained, albeit with slight shifts due to the new substituent.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum confirms the transformation with the disappearance of the aldehyde carbonyl carbon at ~183 ppm and the methylene carbon of malonic acid at ~41 ppm. New signals for the two vinyl carbons (~119 and ~142 ppm) and the carboxylic acid carbonyl (~168 ppm) emerge in the product spectrum.

  • UV-Vis Spectroscopy : The formation of the C=C double bond extends the conjugation of the thiophene ring system. This extended π-system results in a significant bathochromic (red) shift of the maximum absorption wavelength (λmax) from around 285 nm in thiophene-2-carbaldehyde to approximately 315 nm in this compound. Malonic acid does not absorb significantly in this region.

Experimental Protocols

Synthesis of this compound

A mixture of thiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is dissolved in pyridine (2-3 mL per gram of aldehyde). A catalytic amount of piperidine (0.1 equivalents) is added. The mixture is heated at 80-90 °C for 2-3 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Measurements
  • FT-IR : Spectra are recorded on an FT-IR spectrometer using KBr pellets or an ATR (Attenuated Total Reflectance) accessory. The spectral range is typically 4000-400 cm⁻¹.

  • NMR : ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis : UV-Vis absorption spectra are obtained using a double-beam spectrophotometer. Samples are dissolved in a UV-grade solvent (e.g., ethanol) to a concentration of approximately 10⁻⁵ M. Spectra are recorded in a quartz cuvette with a 1 cm path length.

Workflow for Spectroscopic Analysis

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Mix Precursors (Thiophene-2-CHO, Malonic Acid, Pyridine, Piperidine) heat Heat Reaction (80-90°C, 2-3h) start->heat workup Acidic Workup & Filtration heat->workup purify Recrystallization workup->purify product Pure this compound purify->product FTIR FT-IR product->FTIR NMR ¹H & ¹³C NMR product->NMR UV_Vis UV-Vis product->UV_Vis interpret Compare Spectra (Precursors vs. Product) FTIR->interpret NMR->interpret UV_Vis->interpret confirm Confirm Structure & Purity interpret->confirm

Caption: Workflow from synthesis to spectroscopic confirmation.

References

A Comparative Guide to 3-(2-Thienyl)acrylic Acid-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the quest for novel polymeric carriers with enhanced therapeutic efficacy and safety profiles is perpetual. This guide provides a comparative evaluation of polymers based on 3-(2-Thienyl)acrylic acid, a class of materials with potential in drug delivery, benchmarked against established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Polyethylene Glycol (PEG) derivatives. While comprehensive data on this compound-based polymers remains an emerging area of research, this guide synthesizes available information and draws parallels with well-characterized poly(acrylic acid) systems to offer a forward-looking perspective.

Performance Comparison of Drug Delivery Polymers

The selection of a polymer for a drug delivery system is a critical decision, guided by a range of physicochemical and biological performance indicators. The following tables summarize key quantitative data for this compound-based polymers and its alternatives. Data for this compound-based polymers is inferred from studies on structurally related thiophene-containing polymers and poly(acrylic acid) due to limited direct experimental data.

Table 1: Drug Encapsulation and Loading Efficiency

PolymerDrugEncapsulation Efficiency (%)Drug Loading (%)Citation
Poly(this compound) (Inferred) Hydrophobic DrugsHigh (potential)Moderate to High (potential)N/A
PLGA Paclitaxel~70-90~5-10[1][2]
Chitosan DoxorubicinUp to 90Variable, up to 25[3]
PEGylated Liposomes Doxorubicin>90~10-15[4][5]

Table 2: In Vitro Drug Release Profiles

Polymer SystemDrugRelease ProfileKey FindingsCitation
Thiolated Poly(acrylic acid) LidocaineSustained release1.98-fold more controlled release over 3 hours compared to unmodified poly(acrylic acid).[6][6]
PLGA (50:50) Hydrophilic DrugsBiphasic (initial burst then sustained)Faster degradation and drug release compared to higher lactide ratios.[2][7][2][7]
Chitosan Nanoparticles PiperineSustained release>75% release over 12 hours.[8][8]
PEGylated Nanoparticles VariousProlonged releasePEG length and density influence release kinetics.[9][10][9][10]

Table 3: Biocompatibility and Cytotoxicity

PolymerCell LineBiocompatibility AssayKey FindingsCitation
Poly(acrylic acid-co-methacrylic acid) 3T3 and HEK cellsCytotoxicity studiesBiocompatible even when loaded with an antimicrobial peptide.[11][11]
PLGA VariousFDA ApprovedGenerally considered biocompatible and biodegradable.[1][2][1][2]
Chitosan VariousNumerous studiesNontoxic, biocompatible, and biodegradable.[3][12][3][12]
PEG VariousFDA ApprovedConsidered the "gold standard" for biocompatible polymers.[4][5][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of polymer-based drug delivery systems.

Synthesis of Drug-Loaded Nanoparticles

Objective: To encapsulate a therapeutic agent within a polymeric matrix.

Method: Emulsion-Solvent Evaporation (for PLGA)

  • Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

  • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the organic solvent to evaporate.

  • Collect the hardened nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.[13]

Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of drug successfully incorporated into the nanoparticles.

Method:

  • Disrupt a known amount of drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug in the solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study

Objective: To evaluate the rate and mechanism of drug release from the polymeric carrier in a simulated physiological environment.

Method: Sample and Separate Method

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Separate the released drug from the nanoparticles in the sample, typically by centrifugation or ultrafiltration.[14]

  • Quantify the concentration of the released drug in the supernatant using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time.

Biocompatibility Assessment

Objective: To assess the cytotoxicity of the polymer and drug-loaded nanoparticles on relevant cell lines.

Method: MTT Assay

  • Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

ExperimentalWorkflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Polymer Polymer Solution Emulsification Emulsification Polymer->Emulsification Drug Drug Solution Drug->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Nanoparticles Drug-Loaded Nanoparticles SolventEvaporation->Nanoparticles Size Particle Size (DLS) Nanoparticles->Size EE_DL Encapsulation & Loading (HPLC/UV-Vis) Nanoparticles->EE_DL Release In Vitro Release (Sample & Separate) Nanoparticles->Release Bio Biocompatibility (MTT Assay) Nanoparticles->Bio

Caption: Workflow for the synthesis and characterization of drug-loaded nanoparticles.

DrugReleaseMechanisms Carrier Polymeric Carrier Diffusion Diffusion Carrier->Diffusion Drug molecules move through matrix Erosion Erosion/ Degradation Carrier->Erosion Polymer matrix breaks down Swelling Swelling Carrier->Swelling Matrix hydrates and expands Release Drug Release Diffusion->Release Erosion->Release Swelling->Release

Caption: Key mechanisms governing drug release from polymeric carriers.

Conclusion

Polymers based on this compound represent a promising, yet underexplored, class of materials for drug delivery applications. By drawing comparisons with established polymers like PLGA, Chitosan, and PEG, this guide highlights the potential advantages and areas requiring further investigation. The inherent properties of the thiophene and acrylic acid moieties suggest the potential for favorable drug interactions, biocompatibility, and stimuli-responsive behavior. Future research should focus on the synthesis of well-defined polymers from this compound and the systematic evaluation of their performance in drug encapsulation and controlled release, alongside comprehensive biocompatibility and in vivo studies. Such dedicated research will be instrumental in determining their true potential to advance the field of drug delivery.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, 3-(2-thienyl)acrylic acid is a valuable building block. Its synthesis is a critical step for researchers and drug development professionals. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of this compound, supported by experimental data from the literature. We will delve into the common synthetic routes, including the Knoevenagel condensation, Perkin reaction, and palladium-catalyzed Heck reaction, to offer a comprehensive overview of the available catalytic strategies.

Comparative Analysis of Catalytic Performance

The selection of a catalyst is paramount in optimizing the synthesis of this compound, with significant impacts on yield, reaction time, and conditions. Below is a summary of quantitative data for different catalytic approaches.

Synthetic RouteCatalyst/BaseReactantsSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Knoevenagel Condensation Piperidine/Triethylamine2-Thiophenecarboxaldehyde, Malonic AcidEthanolRoom Temp.Several hoursModerate to HighGeneral protocol; yield is substrate-dependent.[1]
KOH (20 mol%)Aromatic Aldehydes, Cyanoacetic AcidWater75 (Microwave)0.33>95For related aromatic aldehydes.[2]
Basic-Meso-ZSM-5Benzaldehyde, Malononitrile-500.5HighHeterogeneous catalyst for related reactions.[3]
Perkin Reaction Sodium Acetate2-Thiophenecarboxaldehyde, Acetic Anhydride-High Temp.Long-A classic method; other bases like potassium acetate or triethylamine can be used.[4][5]
Heck Reaction Pd(OAc)₂ / P(o-tol)₃2-Bromothiophene, Acrylic Acid EsterDMF or NMP120-140-~85-95%For the synthesis of the corresponding ester; 2-bromothiophene is more reactive than 3-bromothiophene.[6]
Wittig Reaction -2-Thiophenecarboxaldehyde, (Carbomethoxymethylidene)triphenylphosphoraneAqueous NaHCO₃Room Temp.1DecentFor the synthesis of the corresponding methyl ester.[7]

Experimental Workflows and Signaling Pathways

The general experimental workflow for the synthesis and catalytic screening of this compound can be visualized as a sequential process. This involves the selection of reactants and a catalyst, followed by the reaction itself, and concluding with product isolation and analysis.

G cluster_0 Reactant Preparation cluster_1 Catalyst Selection cluster_2 Reaction cluster_3 Product Isolation & Analysis Reactants 2-Thiophenecarboxaldehyde + Active Methylene Compound (e.g., Malonic Acid) Reaction Reaction under Specific Conditions (Solvent, Temperature, Time) Reactants->Reaction Catalyst Catalyst (e.g., Piperidine, Pd(OAc)₂, etc.) Catalyst->Reaction Isolation Work-up and Purification (Filtration, Crystallization, Chromatography) Reaction->Isolation Analysis Characterization (NMR, IR, MS) & Yield Calculation Isolation->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for C-C bond formation.[1]

Catalyst System: Piperidine or Triethylamine.

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde (1.0 mmol), malonic acid (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol) or triethylamine (0.1 mmol).[1]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reactions with electron-withdrawing groups on the aldehyde may be complete within minutes, while others may require several hours or gentle heating.[1]

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product often precipitates and can be collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual reactants and catalyst.

Perkin Reaction

The Perkin reaction provides α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride.[4]

Catalyst System: Alkali salt of the acid (e.g., Sodium Acetate).

Procedure:

  • A mixture of 2-thiophenecarboxaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at a high temperature for several hours.

  • The reaction requires high temperatures and long reaction times.[4]

  • After the reaction is complete, the mixture is poured into water and the unreacted aldehyde is removed by steam distillation.

  • The resulting solution is then acidified to precipitate the this compound.

  • The crude product can be purified by recrystallization.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful tool for the formation of C-C bonds, involving the reaction of an unsaturated halide with an alkene.[6]

Catalyst System: Palladium(II) acetate with a phosphine ligand (e.g., tri-o-tolylphosphine).

Procedure (for the corresponding ester):

  • To a dry Schlenk flask or sealed tube, add 2-bromothiophene (1.0 mmol), palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add an anhydrous solvent (e.g., DMF or NMP) and acrylic acid ester (1.2 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter to remove the catalyst.

  • The organic phase is then washed, dried, and concentrated. The product can be purified by column chromatography.[6]

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and limitations. The Knoevenagel condensation offers a straightforward approach, often under mild conditions, with basic catalysts like piperidine or triethylamine. The Perkin reaction is a classic method, though it typically requires more forcing conditions. For a more modern and versatile approach, the palladium-catalyzed Heck reaction presents a viable route, particularly for the synthesis of ester derivatives, with 2-bromothiophene being a more reactive starting material than its 3-bromo counterpart.[6] The choice of the optimal catalyst and method will depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and substrate availability.

References

Unveiling the Molecular Architecture: A Crystallographic Comparison of 3-(2-Thienyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate arrangements, providing invaluable insights into a compound's physical and chemical properties. This guide offers a comparative analysis of the crystal structures of two derivatives of 3-(2-Thienyl)acrylic acid, a scaffold of interest in medicinal chemistry, supported by experimental data from peer-reviewed studies.

The following sections present a detailed comparison of the crystallographic parameters of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methyl-substituted analogue, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. This information is crucial for understanding how subtle modifications to the molecular structure can influence the overall crystal packing and intermolecular interactions, which in turn can affect properties such as solubility, stability, and bioavailability.

Comparative Crystallographic Data

The structural parameters of the two this compound derivatives, as determined by single-crystal X-ray diffraction, are summarized in the table below. These data provide a quantitative basis for comparing the molecular geometries and crystal lattices of the two compounds.

Parameterethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate[1][2]ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate[1][2]
Chemical Formula C₁₀H₉NO₂SC₁₁H₁₁NO₂S
Formula Weight 207.25221.28
Crystal System MonoclinicMonoclinic
Space Group C2/mP2₁/c
a (Å) 20.213 (4)12.1888 (8)
b (Å) 6.8780 (14)13.3392 (9)
c (Å) 7.9354 (16)13.9113 (9)
α (°) 9090
β (°) 108.455 (8)106.335 (3)
γ (°) 9090
Volume (ų) 1045.9 (4)2174.1 (2)
Z 48
Calculated Density (g/cm³) 1.3161.353
Absorption Coefficient (mm⁻¹) 0.280.28
F(000) 432928
Crystal Size (mm³) 0.25 x 0.20 x 0.150.30 x 0.25 x 0.20
Theta range for data collection (°) 2.5 to 28.22.1 to 28.3
Reflections collected 496722199
Independent reflections 1321 [R(int) = 0.034]5220 [R(int) = 0.041]
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.121R1 = 0.043, wR2 = 0.109
R indices (all data) R1 = 0.057, wR2 = 0.129R1 = 0.058, wR2 = 0.117
Goodness-of-fit on F² 1.051.03

Experimental Protocols

The synthesis and crystallization of these compounds are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The general procedures are outlined below.

Synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Derivatives

A common and efficient method for the synthesis of these derivatives is the Knoevenagel condensation.[3]

General Procedure:

  • To a solution of the appropriate thiophene-2-carbaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or hexane, a catalytic amount of a base like piperidine or diisopropylethylammonium acetate (DIPEAc) is added.[3][4]

  • The reaction mixture is then heated at reflux for a specified period (typically 3-6 hours) and the progress is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated.

  • Purification is achieved by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the pure crystalline product.[1][5]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent like methanol at room temperature.[5]

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα or Cu Kα radiation source.

  • The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.

  • The diffraction data are collected using a series of ω and φ scans.

  • The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects. An absorption correction is also applied.

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallography

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, from the initial synthesis of the compound to the final validation of the molecular structure.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

References

benchmarking the stability of 3-(2-Thienyl)acrylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3-(2-Thienyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of this compound with structurally similar compounds, trans-cinnamic acid and acrylic acid. Understanding the intrinsic stability of a molecule is a critical aspect of drug development and materials science, influencing formulation, storage conditions, shelf-life, and degradation pathways.[1] This document outlines standard experimental protocols for stability assessment and presents available data to benchmark the performance of these compounds under various stress conditions.

Comparative Stability Data

The stability of a chemical compound is not an absolute measure but is assessed under specific environmental conditions. Key indicators include physical properties like melting and boiling points, and degradation profiles under thermal, photolytic, and chemical stress.

Physical Properties

The melting and boiling points provide initial insights into the thermal stability of a compound in its solid and liquid states.

CompoundMolecular StructureMelting Point (°C)Boiling Point (°C)
This compound 145 - 148[2][3][4]Data not available
trans-Cinnamic acid 132 - 135300[5]
Acrylic acid 12 - 14141
Forced Degradation and Stability Profiles

Forced degradation studies, or stress testing, are essential for establishing degradation pathways and the inherent stability of a molecule.[6][7] These studies subject the compound to conditions more severe than standard accelerated stability testing to provoke degradation.[1]

Stability TestThis compoundtrans-Cinnamic acidAcrylic acid
Thermal Stability Stable up to melting point.High thermal stability; thermal equilibrium strongly favors the trans-isomer.[8] Thermal decomposition can release irritating gases and vapors.[9]Prone to polymerization upon prolonged exposure to heat.[10]
Photostability Data not available.Susceptible to photo-induced cis-trans isomerization upon exposure to UV light.[8]Rapidly decomposes in the atmosphere via photochemical attack on the double bond.[10] UV exposure can initiate polymerization.[11]
Acid Hydrolysis Data not available.Data not available.Data not available.
Base Hydrolysis Data not available.Data not available.Data not available.
Oxidative Degradation Data not available.Data not available.Data not available.

Summary of Findings:

  • Thermal Stability: this compound and trans-cinnamic acid, with their aromatic rings, exhibit significantly higher melting points and greater thermal stability compared to acrylic acid. Acrylic acid's primary thermal instability is its tendency to polymerize.

  • Chemical Stability: There is a notable lack of publicly available quantitative data from forced degradation studies (hydrolysis and oxidation) for all three compounds. Such data is crucial for a complete stability profile and must be generated through direct experimental comparison.

Experimental Protocols

To obtain directly comparable data, standardized stability testing protocols should be employed. The following methodologies are based on established principles from regulatory guidelines such as the International Council for Harmonisation (ICH).[1][12]

General Workflow for Comparative Stability Testing

The following diagram illustrates a logical workflow for conducting a head-to-head stability comparison of the three compounds.

G cluster_0 1. Compound Preparation cluster_1 2. Stress Conditions (Forced Degradation) cluster_2 3. Analysis cluster_3 4. Outcome Assessment c1 This compound thermal Thermal Stress (e.g., 80°C, solid state) c1->thermal photo Photostability (ICH Q1B Light Exposure) c1->photo acid Acid Hydrolysis (0.1 M HCl, 60°C) c1->acid base Base Hydrolysis (0.1 M NaOH, RT) c1->base oxidation Oxidative Stress (3% H2O2, RT) c1->oxidation c2 trans-Cinnamic acid c2->thermal c2->photo c2->acid c2->base c2->oxidation c3 Acrylic acid c3->thermal c3->photo c3->acid c3->base c3->oxidation analysis Stability-Indicating Assay (e.g., RP-HPLC, UV-Vis) thermal->analysis photo->analysis acid->analysis base->analysis oxidation->analysis outcome Quantify Degradants Identify Degradation Pathways Compare Stability Profiles analysis->outcome

Workflow for comparative stability analysis.
Acid and Base Hydrolysis

This test evaluates the susceptibility of a compound to pH-dependent degradation.

  • Protocol: Prepare solutions of each compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[12] If solubility is an issue, a co-solvent may be used.[1]

  • Conditions: Maintain separate aliquots at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[12]

  • Analysis: At specified time points, neutralize the samples and analyze using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products.

Oxidative Degradation

This protocol assesses the molecule's sensitivity to oxidation.

  • Protocol: Dissolve each compound in a solution of hydrogen peroxide (H₂O₂). A typical concentration is 3% H₂O₂.[12]

  • Conditions: Store the solutions at room temperature for up to 7 days, protected from light.

  • Analysis: Monitor the samples at regular intervals using HPLC to determine the extent of degradation.

Thermal Degradation

This test determines stability at elevated temperatures.

  • Protocol: Place a known quantity of each compound in its solid state into a vial.

  • Conditions: Expose the samples to elevated temperatures (e.g., 60°C or 80°C) in a calibrated oven for a set duration.

  • Analysis: At each time point, dissolve the sample and analyze by HPLC. Also, note any changes in physical appearance (e.g., color change, melting).

Photostability Testing

This protocol evaluates degradation caused by exposure to light, following ICH Q1B guidelines.[12][13]

  • Protocol: Expose solid samples and solutions of each compound to a light source that provides both ultraviolet (UV) and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Conditions: The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Compare the light-exposed samples to the dark controls to assess the extent of photodegradation. Analyze for purity and degradation products using HPLC.

References

Safety Operating Guide

Proper Disposal of 3-(2-Thienyl)acrylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-(2-Thienyl)acrylic acid, ensuring a safe and compliant laboratory environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound.

Hazard and Safety Information

This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its hazard identification.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or if handling large quantities.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step protocol should be followed:

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • This container should be used exclusively for the disposal of the solid chemical, contaminated materials (e.g., weighing paper, gloves, wipes), and any solutions containing this compound.

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Storage:

  • Collect all waste in a compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable option.

  • Ensure the container is kept closed when not in use to prevent the release of dust or vapors.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For small spills, gently sweep the solid material to avoid creating dust. Use an absorbent material, such as vermiculite or sand, for solutions.

  • Collect the spilled material and any contaminated absorbent into the designated waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

4. Final Disposal:

  • The primary recommended method for the disposal of solid this compound and contaminated materials is incineration.[1] This should be carried out in a licensed hazardous waste incineration facility.

  • Landfilling is not a recommended disposal method and should only be considered as a last resort after consulting with environmental authorities.[1]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[2]

  • Ensure all required documentation for hazardous waste disposal is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Compatible Container B->C D Spill Occurs? C->D E Follow Spill Cleanup Protocol: - Absorb/Sweep Material - Collect in Waste Container - Decontaminate Area D->E Yes F Store Waste Container in a Designated, Secure Area D->F No E->F G Arrange for Pickup by Licensed Waste Disposal Contractor F->G H Complete Hazardous Waste Manifest G->H I End: Waste Sent for Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Thienyl)acrylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling. The following table summarizes the key hazards and the required personal protective equipment to mitigate risks.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1][2]H315: Causes skin irritation[1][3]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Inspect gloves for any signs of degradation or breakthrough before and during use.
Lab Coat/Apron: A standard lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5][6]
Serious Eye Irritation (Category 2)[1][2]H319: Causes serious eye irritation[1][3]Eye Protection: Chemical splash goggles are mandatory.[5][6]
Face Protection: For operations with a significant splash risk, a face shield should be used in conjunction with splash goggles.[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][3]Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with the appropriate filter should be used.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical to minimize exposure and prevent accidents.

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[5][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5][6] Have appropriate spill cleanup materials, such as a chemical spill kit, available.

2.2. Handling the Chemical:

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the powder.

  • Transfers: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of dust.[1][2]

2.3. Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and appropriate waste container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment prep_setup 2. Prepare Workspace in Chemical Fume Hood prep_ppe->prep_setup handle_weigh 3. Weigh Chemical prep_setup->handle_weigh handle_transfer 4. Transfer and/or Prepare Solution handle_weigh->handle_transfer cleanup_decon 5. Decontaminate Work Area handle_transfer->cleanup_decon cleanup_dispose 6. Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe 7. Doff Personal Protective Equipment cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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3-(2-Thienyl)acrylic acid

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